SOS1 Ligand intermediate-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H27F3N4O2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[(2S)-1-[7-methoxy-2-methyl-6-[(3S)-pyrrolidin-3-yl]oxyquinazolin-4-yl]propan-2-yl]-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H27F3N4O2/c1-13(15-7-16(24(25,26)27)9-17(28)8-15)6-20-19-10-23(33-18-4-5-29-12-18)22(32-3)11-21(19)31-14(2)30-20/h7-11,13,18,29H,4-6,12,28H2,1-3H3/t13-,18-/m0/s1 |
InChI Key |
LYAINEDDZVLPIU-UGSOOPFHSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)C[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCNC4)OC |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)CC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCNC4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SOS1 Ligand Intermediate-3 and Related SOS1 Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of Son of Sevenless homolog 1 (SOS1) binders, with a specific focus on the conceptual role of molecules such as SOS1 Ligand intermediate-3. While detailed, proprietary data on "this compound" is not publicly available, its designation as a "SOS1 binder" used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) places it within a well-characterized class of molecules designed to interact with SOS1.[1][2] This guide will, therefore, elucidate the core mechanism of action applicable to this class of compounds, supported by data from extensively studied SOS1 inhibitors and detailed experimental protocols.
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[3] This activation is a critical step in the RAS/MAPK pathway, which governs cell proliferation, differentiation, and survival.[4] In numerous cancers, this pathway is hyperactivated due to mutations in RAS, making SOS1 an attractive therapeutic target.[4][5] Inhibitors and binders of SOS1 are designed to modulate this interaction, thereby controlling aberrant RAS signaling.
The SOS1-RAS Signaling Pathway and Mechanism of Inhibition
SOS1 facilitates the activation of RAS by catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This process converts RAS from its inactive, GDP-bound state to its active, GTP-bound state. Active RAS-GTP then engages with downstream effector proteins, such as RAF kinases, initiating a phosphorylation cascade that includes MEK and ERK, ultimately leading to the regulation of gene expression related to cell growth and survival.
SOS1 inhibitors, the class of compounds to which the active warhead derived from this compound belongs, function by disrupting the protein-protein interaction (PPI) between SOS1 and RAS.[4][6] These small molecules typically bind to a specific pocket on the catalytic domain of SOS1, adjacent to the RAS binding site.[4][7] This binding event sterically hinders the association of RAS with SOS1, preventing the nucleotide exchange process.[8] Consequently, RAS remains in its inactive GDP-bound state, the downstream MAPK signaling cascade is suppressed, and the proliferation of cancer cells driven by aberrant RAS signaling is inhibited.[4]
As an intermediate for PROTAC synthesis, this compound serves as the "warhead" that binds to the SOS1 protein. This warhead is then connected via a linker to a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL). The resulting PROTAC molecule brings SOS1 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1, thus eliminating its function.
Quantitative Data for Representative SOS1 Inhibitors
While specific quantitative data for this compound is not available, the following tables summarize key performance metrics for well-characterized, potent SOS1 inhibitors that bind to the same catalytic site. These data provide a benchmark for the expected activity of molecules in this class.
| Compound | SOS1-KRAS Interaction IC50 (nM) | Binding Affinity (KD) to SOS1 (nM) | Cellular pERK Inhibition IC50 (nM) | Reference |
| BAY-293 | 21 | 36 (ITC) | ~500 (K-562 cells) | [6] |
| BI-3406 | 3 | Not Reported | 10 (NCI-H358 cells) | [5] |
| MRTX0902 | 46 | 1.8 (Ki) | Not Reported | [9] |
| SOS1-IN-18 | 3.4 | 2.6 | 31 (H358 cells) | [2] |
Table 1: Biochemical and Cellular Potency of Representative SOS1 Inhibitors.
| Compound | Assay Method | Binding Affinity (KD) | Thermodynamic Parameters (ΔH, -TΔS) | Reference |
| Compound 1 (BAY-293 precursor) | ITC | 450 nM | ΔH: -14.1 kcal/mol, -TΔS: +5.5 kcal/mol | [4] |
| BAY-293 | ITC | 36 nM | Not Reported | [6] |
Table 2: Biophysical Characterization of SOS1 Inhibitor Binding.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of SOS1 binders. Below are protocols for key experiments used to characterize their mechanism of action.
SOS1-KRAS Protein-Protein Interaction Assay (HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the proximity of tagged SOS1 and KRAS proteins. A donor fluorophore on one protein excites an acceptor fluorophore on the other only when they are bound. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[10][11]
Methodology:
-
Reagents:
-
Recombinant His-tagged SOS1 (e.g., aa 564-1049).
-
Recombinant Biotinylated KRAS-GDP (e.g., aa 2-169).
-
Anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate).
-
Streptavidin conjugated to an acceptor fluorophore (e.g., d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA).
-
Test compound (e.g., this compound derived inhibitor).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add KRAS-GDP, Anti-His-donor, and Streptavidin-acceptor to the assay buffer.
-
Add the diluted test compound or DMSO (vehicle control).
-
Initiate the reaction by adding the His-SOS1 protein.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at the emission wavelengths of the donor and acceptor.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor emission / Donor emission).
-
Normalize the data to high (vehicle) and low (no SOS1) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[12][13]
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (SOS1) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Methodology:
-
Sample Preparation:
-
Dialyze purified recombinant SOS1 protein and the test compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP) to minimize heats of dilution.
-
Degas both protein and compound solutions immediately before the experiment.
-
Determine accurate concentrations of the protein and compound.
-
-
Instrument Setup:
-
Load the SOS1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the test compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each).
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract KD, n, and ΔH. Calculate ΔG and ΔS from these values.
-
GTP-RAS Pull-Down Assay
This assay measures the level of active, GTP-bound RAS in cells following treatment with a SOS1 inhibitor.
Principle: A protein domain that specifically binds to the active (GTP-bound) conformation of RAS, such as the RAS-binding domain (RBD) of RAF1, is immobilized on agarose beads. These beads are used to "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.[3][14]
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., a KRAS-mutant cancer cell line) to 70-80% confluency.
-
Treat the cells with the SOS1 inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down:
-
Normalize the protein concentration of the lysates.
-
Incubate a portion of the lysate with RAF1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
As a control, save a fraction of the total lysate for input analysis.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins and the total lysate controls by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a pan-RAS antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Quantify the band intensities to determine the relative amount of active RAS in treated versus control cells.
-
Conclusion
This compound is a key component for the synthesis of advanced therapeutics like PROTACs, designed to eliminate the SOS1 protein. Its function as a "SOS1 binder" places it within the broader class of SOS1 inhibitors that act by disrupting the critical SOS1-RAS protein-protein interaction. The core mechanism of action involves preventing the GDP-to-GTP exchange on RAS, thereby inhibiting the oncogenic RAS/MAPK signaling pathway. The characterization of such binders requires a multi-faceted approach, employing biochemical, biophysical, and cellular assays to confirm their binding, mechanism, and functional effects. The protocols and data presented in this guide provide a robust framework for researchers and drug developers working to target this crucial node in cancer signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical Fragments: Stabilizing and destabilizing SOS1-RAS interactions [practicalfragments.blogspot.com]
- 9. rcsb.org [rcsb.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
An In-depth Technical Guide on SOS1 Binders for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the core principles and methodologies for characterizing binders of the Son of sevenless homolog 1 (SOS1) protein. While the topic of interest is "SOS1 Ligand intermediate-3," publicly available scientific literature does not provide specific quantitative data for this particular molecule. Therefore, to fulfill the requirements of this guide, we will use BI-3406 , a well-characterized SOS1 inhibitor, as a representative example to illustrate the data presentation, experimental protocols, and signaling pathways. This compound is recognized as a binder for SOS1 and serves as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Introduction to SOS1 as a Therapeutic Target
Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins.[3][4] By catalyzing the exchange of GDP for GTP on RAS, SOS1 switches on RAS signaling, a pathway frequently deregulated in human cancers. The RAS signaling cascade, including the downstream MAPK/ERK pathway, governs essential cellular processes such as proliferation, differentiation, and survival.[3] Consequently, inhibiting the interaction between SOS1 and RAS presents a compelling therapeutic strategy for cancers driven by aberrant RAS activation.
Quantitative Data Presentation: Characterization of a Representative SOS1 Binder (BI-3406)
The following tables summarize the key quantitative data for the representative SOS1 inhibitor, BI-3406. This data is crucial for assessing the potency and efficacy of potential drug candidates.
Table 1: Biochemical and Biophysical Characterization of BI-3406
| Assay Type | Parameter | Value (nM) | Reference |
| SOS1:KRAS Interaction Assay | IC₅₀ | 9.7 | [5] |
| Surface Plasmon Resonance (SPR) | K_D | ~10 | [5] |
Table 2: Cellular Activity of BI-3406
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| NCI-H358 (KRAS G12C) | Cell Proliferation | IC₅₀ | 16 | [2][6] |
| Mia Paca-2 (KRAS G12C) | Cell Proliferation | IC₅₀ | 17 | [2][6] |
| H358 | ERK Phosphorylation (pERK) | IC₅₀ | 31 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of SOS1 binders.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for SOS1:KRAS Interaction
This assay is used to quantify the inhibition of the protein-protein interaction between SOS1 and KRAS in a high-throughput format.
Principle: The assay measures the disruption of the interaction between His-tagged SOS1 and GST-tagged KRAS. A terbium-cryptate-labeled anti-His antibody (donor) and a d2-labeled anti-GST antibody (acceptor) are used. When the antibodies are in close proximity due to the SOS1:KRAS interaction, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., DPBS, 0.1% BSA, 0.05% Tween 20). Dilute His-SOS1, GST-KRAS, and the test compound to desired concentrations in the assay buffer.
-
Reaction Setup: In a 384-well microplate, add GST-KRAS (e.g., 37.5 nM final concentration) and GDP (e.g., 10 µM final concentration).
-
Add serial dilutions of the test compound (e.g., BI-3406).
-
Add His-SOS1 (e.g., 18 nM final concentration) to initiate the binding reaction.
-
Incubate the plate at room temperature (e.g., 24°C) for 1 hour.[7]
-
Detection: Add a pre-mixed solution of anti-His-Tb cryptate and anti-GST-d2 antibodies.
-
Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and an analyte.
Principle: One interacting partner (ligand, e.g., SOS1) is immobilized on a sensor chip. The other partner (analyte, e.g., the SOS1 binder) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).
Protocol:
-
Chip Preparation: Immobilize avi-tagged SOS1 catalytic domain onto a streptavidin-coated sensor chip to a level of approximately 6000 RU.[8]
-
Analyte Preparation: Prepare a dilution series of the test compound in running buffer (e.g., 0.01 M HEPES, 0.15 M NaCl, 0.05% v/v Surfactant P20, 2% DMSO).[8]
-
Binding Measurement:
-
Inject the different concentrations of the test compound over the sensor surface at a constant flow rate (e.g., 50 µL/minute) to monitor the association phase.[8]
-
Inject running buffer without the analyte to monitor the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Use a 1:1 kinetic binding model to fit the sensorgram data and determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_D = kₔ/kₐ).[9]
Western Blot for Cellular ERK Phosphorylation (pERK)
This assay determines the effect of the SOS1 binder on the downstream signaling of the RAS-MAPK pathway by measuring the levels of phosphorylated ERK.
Principle: Cells are treated with the SOS1 binder, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. Specific antibodies are used to detect the levels of phosphorylated ERK (pERK) and total ERK. A decrease in the pERK/total ERK ratio indicates inhibition of the pathway.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H358) and allow them to adhere. Serum-starve the cells to reduce basal pERK levels, then treat with various concentrations of the SOS1 binder for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[10]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK and normalize to the vehicle-treated control. Determine the IC₅₀ value from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 binder and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell growth inhibition. Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualizations
SOS1 Signaling Pathway
Caption: The canonical SOS1-mediated RAS/MAPK signaling pathway.
Experimental Workflow for SOS1 Binder Characterization
Caption: A typical workflow for the characterization of SOS1 binders.
Logical Relationship for PROTAC Synthesis
Caption: Logical components for the synthesis of a SOS1 PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of SOS1 in KRAS-Mutant Cancer Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, yet direct inhibition of mutant KRAS proteins has proven to be a formidable challenge. This has led to a paradigm shift towards targeting key regulators of KRAS signaling. Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF), has emerged as a critical node in the activation of both wild-type and mutant KRAS. This technical guide provides an in-depth exploration of the role of SOS1 in KRAS-mutant cancer signaling pathways, detailing its mechanism of action, the therapeutic rationale for its inhibition, and the current landscape of SOS1-targeted drug discovery. We present a comprehensive overview of key experimental methodologies, quantitative data on the efficacy of SOS1 inhibitors, and detailed signaling pathway diagrams to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
The SOS1-KRAS Axis: A Master Regulator of Oncogenic Signaling
SOS1 is a ubiquitously expressed protein that plays a pivotal role in the activation of RAS family proteins, including KRAS.[1] It functions as a GEF, catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on KRAS, thereby switching it from an inactive to an active, signal-transducing state.[1][2] This activation is a critical upstream event for multiple oncogenic signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][4]
In KRAS-mutant cancers, the intrinsic GTPase activity of KRAS is impaired, leading to its constitutive activation. However, these tumors often remain dependent on SOS1 for maximal signaling output and for the activation of wild-type RAS isoforms, which can contribute to tumor growth and survival.[5] Furthermore, SOS1 is a key component of the feedback and feedforward loops that regulate RAS signaling, making it an attractive therapeutic target. Inhibition of SOS1 can disrupt these signaling networks, reduce the levels of active KRAS-GTP, and consequently suppress downstream oncogenic signaling.[6]
Signaling Pathways and Experimental Workflows
SOS1-Mediated KRAS Activation and Downstream Signaling
The canonical pathway of SOS1-mediated KRAS activation begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment of the adaptor protein GRB2, which in turn recruits SOS1 to the plasma membrane, bringing it into proximity with KRAS.[2] SOS1 then engages with GDP-bound KRAS, inducing a conformational change that facilitates the release of GDP and the subsequent binding of the more abundant cellular GTP. Active, GTP-bound KRAS then interacts with and activates a host of downstream effector proteins.
Caption: SOS1-mediated KRAS activation and downstream signaling pathways.
Experimental Workflow for Assessing SOS1 Inhibitor Activity
A typical preclinical workflow to evaluate the efficacy of a novel SOS1 inhibitor involves a series of in vitro and in vivo assays. This workflow is designed to confirm target engagement, assess cellular activity, and determine anti-tumor efficacy.
Caption: Preclinical workflow for SOS1 inhibitor evaluation.
Quantitative Data on SOS1 Inhibitors
Several small molecule inhibitors targeting the SOS1-KRAS interaction have been developed and have shown promising preclinical activity. The following tables summarize key quantitative data for some of the most well-characterized SOS1 inhibitors.
In Vitro Potency of SOS1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| BI-3406 | SOS1-KRAS Interaction | Biochemical | 6 | [7] |
| RAS-GTP levels (NCI-H358) | Cellular | 83 | [6] | |
| pERK levels (MIA PaCa-2) | Cellular | 57 | [6] | |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [8] |
| RAS activation (HeLa) | Cellular | 410 | [9] | |
| pERK levels (K-562) | Cellular | 180 | [9] | |
| MRTX0902 | SOS1-KRAS Interaction | Biochemical | 46 | [10] |
| pERK levels (MKN1) | Cellular | 29 | [10] |
Anti-proliferative Activity of SOS1 Inhibitors in KRAS-Mutant Cell Lines
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference(s) |
| BI-3406 | A549 | G12S | 263 | [7] |
| NCI-H358 | G12C | <100 | [11] | |
| MIA PaCa-2 | G12C | <100 | [11] | |
| SW620 | G12V | <100 | [11] | |
| BAY-293 | NCI-H358 | G12C | 3480 | [9] |
| Calu-1 | G12C | 3190 | [2] | |
| MRTX0902 | MIA PaCa-2 | G12C | - | - |
| NCI-H1435 | NF1 mutant | - | [12] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
In Vivo Efficacy of SOS1 Inhibitors
| Inhibitor | Xenograft Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| BI-3406 | A549 | G12S | 50 mg/kg b.i.d. | 66% | [11] |
| MIA PaCa-2 | G12C | 50 mg/kg b.i.d. | 87% | [11] | |
| MRTX0902 | MIA PaCa-2 | G12C | 50 mg/kg b.i.d. | 53% | [13] |
| NCI-H1435 | NF1 mutant | 50 mg/kg b.i.d. | Significant TGI | [12] |
Key Experimental Protocols
RAS-GTP Pulldown Assay
This assay is used to specifically measure the levels of active, GTP-bound RAS in cell lysates.
Protocol:
-
Cell Lysis: Culture cells to 70-80% confluency. After desired treatment, wash cells with ice-cold PBS and lyse with a magnesium-containing lysis buffer (MLB).[14]
-
Clarification: Centrifuge the lysates at 14,000 x g for 5-10 minutes at 4°C to pellet cellular debris.
-
Affinity Pulldown: Incubate the clarified lysates with a GST-tagged RAS-binding domain (RBD) of an effector protein (e.g., RAF1) conjugated to glutathione-agarose beads for 1 hour at 4°C with gentle rotation.[14]
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-RAS or KRAS-specific antibody.
Western Blot for Phospho-ERK (pERK)
This method is used to quantify the phosphorylation status of ERK, a key downstream indicator of MAPK pathway activation.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize the p-ERK signal to total ERK or a housekeeping protein like GAPDH or β-actin.[5]
SOS1-KRAS Protein-Protein Interaction (PPI) Assay
This assay is designed to identify and characterize inhibitors that disrupt the interaction between SOS1 and KRAS. A common high-throughput method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol:
-
Reagent Preparation: Prepare tagged recombinant human SOS1 (e.g., with Tag2) and KRAS (e.g., with Tag1) proteins. Prepare anti-Tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores.[15][16]
-
Assay Plate Setup: Dispense test compounds into a low-volume 384-well plate.
-
Protein Incubation: Add a pre-mixed solution of GTP and Tag1-KRAS protein, followed by the Tag2-SOS1 protein to the wells.
-
Detection Reagent Addition: Add the HTRF detection reagents (anti-Tag1-Terbium and anti-Tag2-XL665).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for protein interaction and antibody binding.
-
Signal Reading: Read the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the SOS1-KRAS interaction.
Conclusion and Future Directions
Targeting SOS1 represents a promising therapeutic strategy for the treatment of KRAS-mutant cancers. SOS1 inhibitors have demonstrated the ability to reduce KRAS activation, suppress downstream signaling, and inhibit tumor growth in preclinical models. The combination of SOS1 inhibitors with direct KRAS inhibitors (e.g., for KRAS G12C) or with inhibitors of downstream effectors like MEK has shown synergistic anti-tumor activity, providing a strong rationale for their clinical development.[17][18]
Future research will focus on optimizing the pharmacological properties of SOS1 inhibitors, identifying predictive biomarkers of response, and exploring novel combination strategies to overcome intrinsic and acquired resistance. A deeper understanding of the complex interplay between SOS1, different KRAS mutants, and the tumor microenvironment will be crucial for the successful clinical translation of this exciting class of targeted therapies. This technical guide provides a solid foundation for researchers and clinicians working to advance the development of SOS1-targeted therapies for patients with KRAS-driven malignancies.
References
- 1. Differences in signaling patterns on PI3K inhibition reveal context specificity in KRAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. | BioWorld [bioworld.com]
- 12. verastem.com [verastem.com]
- 13. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary in vitro studies of SOS1 Ligand intermediate-3
An In-Depth Technical Guide on the Preliminary In Vitro Studies of a Representative SOS1 Ligand: BI-3406
This guide provides a comprehensive overview of the preliminary in vitro evaluation of BI-3406, a potent and selective inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central to cell signaling pathways controlling growth, proliferation, and differentiation.[1][2] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of SOS1 inhibitors.
Data Presentation
The following tables summarize the quantitative data from key in vitro studies of the SOS1 inhibitor BI-3406.
Table 1: Biochemical Activity of BI-3406
| Assay Type | Target Interaction | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| HTRF PPI Assay | KRAS G12C / SOS1 | 31 | - | - |
Source: Data adapted from publicly available research on BI-3406.[5]
Table 2: Cellular Activity of a Representative SOS1 Inhibitor (Compound 21)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Lung Adenocarcinoma | 16 |
| Mia Paca-2 | Pancreatic Cancer | 17 |
Source: Data for a potent SOS1 inhibitor, compound 21, demonstrating in vitro antiproliferative activity.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) Assay
This assay is designed to measure the inhibitory effect of compounds on the interaction between KRAS G12C and SOS1.
Materials:
-
Test compounds (e.g., BI-3406) dissolved in DMSO.
-
Positive control (e.g., a known SOS1 inhibitor).
-
KRAS G12C protein.
-
SOS1 protein.
-
HTRF detection reagents.
-
Assay buffer.
-
Microplates.
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Dispense the diluted compounds into the wells of a microplate.
-
Add the KRAS G12C and SOS1 proteins to the wells.
-
Incubate the plate to allow for the protein-protein interaction and compound binding to occur.
-
Add the HTRF detection reagents according to the manufacturer's instructions.
-
Incubate the plate to allow the detection signal to develop.
-
Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.
-
Calculate the percentage of inhibition based on the signals from the control wells (no inhibitor) and wells with the test compounds.
-
Determine the IC50 value by fitting the dose-response data to a suitable model. A Z'-score above 0.5 indicates a reliable and accurate assay.[5]
Cell Proliferation Assay
This assay measures the antiproliferative activity of SOS1 inhibitors in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H358, Mia Paca-2).
-
Cell culture medium and supplements.
-
Test compounds.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Microplates.
Procedure:
-
Seed the cancer cells in microplates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to the wells according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization
SOS1 Signaling Pathway and Inhibition
The following diagram illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the mechanism of action of SOS1 inhibitors. SOS1 is recruited to the plasma membrane by the adaptor protein Grb2, where it facilitates the exchange of GDP for GTP on RAS, leading to RAS activation.[7] Activated RAS then triggers downstream signaling cascades, such as the RAF/MEK/ERK pathway, which promotes cell proliferation and survival.[1][2] SOS1 inhibitors block the interaction between SOS1 and RAS, thereby preventing RAS activation.[8]
Caption: SOS1 in the RAS/MAPK signaling pathway and its inhibition.
Experimental Workflow for In Vitro Characterization of SOS1 Inhibitors
The diagram below outlines a typical workflow for the in vitro characterization of a novel SOS1 inhibitor.
Caption: In vitro characterization workflow for SOS1 inhibitors.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Potent SOS1 Inhibitors with Effective Antitumor Activities In Vitro/In Vivo. | Semantic Scholar [semanticscholar.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
Investigating the Specificity of SOS1 Ligand Intermediate-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SOS1 Ligand intermediate-3, a crucial binder for the Son of Sevenless 1 (SOS1) protein. While specific quantitative binding data for this intermediate is not publicly available, this document elucidates its role as a foundational scaffold for developing highly specific SOS1-targeting therapeutics, particularly Proteolysis-targeting chimeras (PROTACs). We will explore the methodologies used to assess specificity and the broader context of the SOS1 signaling pathway.
Introduction to SOS1 and its Role in Signal Transduction
Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins.[1][2] By catalyzing the exchange of GDP for GTP on RAS, SOS1 switches RAS to its active state, thereby initiating downstream signaling cascades like the MAPK/ERK pathway.[1] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.[2] Dysregulation of the RAS/MAPK pathway, often due to mutations in RAS genes, is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[1] Inhibiting the SOS1-RAS interaction can prevent the activation of RAS, thereby blocking oncogenic signaling.[1]
This compound: A Building Block for Targeted Degradation
This compound, also referred to as Compound 5, is recognized as a binder of the SOS1 protein.[3][4] Its primary application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of a target protein.[3][4] In this context, this compound serves as the "warhead" that specifically recognizes and binds to SOS1. This warhead is then connected via a linker to a ligand for an E3 ubiquitin ligase, such as cereblon (recruited by pomalidomide).[3][4] The resulting PROTAC molecule brings SOS1 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of SOS1 by the proteasome.
The specificity of the resulting PROTAC is a critical determinant of its therapeutic efficacy and safety profile. While the intrinsic binding affinity of this compound is a key starting point, the overall specificity of the final PROTAC is influenced by the entire molecular structure, including the linker and the E3 ligase ligand.
Quantitative Data on Related SOS1-Targeting Compounds
While specific binding affinities for this compound are not available in the public domain, data from structurally related and derivative compounds highlight the potential for high-affinity and specific interactions with SOS1. This data provides a benchmark for the expected performance of molecules derived from this intermediate.
| Compound Name/Type | Target(s) | Method | Affinity/Activity Metric | Value | Reference |
| PROTAC P7 | SOS1 degrader | Immunoblotting | SOS1 Degradation | Up to 92% in CRC cell lines | [5] |
| PROTAC SIAIS562055 | SOS1 degrader | Proteomics | Specific SOS1 degradation | High specificity observed | [6] |
| BI-3406 | SOS1 inhibitor | Biochemical Assay | IC50 vs SOS1::KRAS(G12C) | 8.3 nM | [7] |
| Compound 37 | SOS1 inhibitor | Biochemical Assay | IC50 vs SOS1 | Low single-digit nM | [8] |
| Compound 13c | SOS1 inhibitor | Biochemical Assay | IC50 vs SOS1::KRAS | 3.9 nM | [9] |
| BAY-293 (Compound 23) | SOS1 inhibitor | ITC | KD | 36 nM | [10] |
| SOS1 activator 2 | SOS1 activator | Not specified | Kd | 9 nM | [3] |
CRC: Colorectal Cancer; IC50: Half-maximal inhibitory concentration; KD: Dissociation constant; ITC: Isothermal Titration Calorimetry.
Experimental Protocols for Determining Specificity
The specificity of a ligand like this compound and its derivatives is assessed through a combination of biophysical, biochemical, and cell-based assays. Below are detailed methodologies for key experiments.
Biophysical Assays for Direct Binding Affinity
4.1.1. Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions in solution.[11] It directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[11]
-
Protocol:
-
Prepare a solution of purified, recombinant SOS1 protein in a suitable buffer (e.g., PBS or HEPES-based buffer) at a known concentration (typically in the low µM range).
-
Prepare a solution of the ligand (e.g., this compound) at a concentration 10-20 times that of the protein in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
4.1.2. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol:
-
Immobilize purified SOS1 protein onto a sensor chip (e.g., via amine coupling).
-
Prepare a series of dilutions of the ligand in a suitable running buffer.
-
Inject the ligand solutions over the sensor chip surface at a constant flow rate and monitor the binding response in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Structural Analysis of Binding Mode
4.2.1. X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-ligand complex, revealing the precise binding site and the key molecular interactions.[1]
-
Protocol:
-
Co-crystallize the purified SOS1 protein with the ligand. This involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Once suitable crystals are obtained, expose them to a high-intensity X-ray beam.
-
Collect the diffraction data and process it to generate an electron density map.
-
Build and refine a model of the protein-ligand complex that fits the electron density map to visualize the binding mode at an atomic level.[1]
-
Cellular Assays for Target Engagement and Specificity
4.3.1. Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.
-
Protocol:
-
Treat intact cells or cell lysates with the ligand or a vehicle control.
-
Heat the samples across a range of temperatures.
-
After heating, lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble SOS1 protein remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
-
4.3.2. Global Proteomics (for PROTACs)
For PROTACs derived from this compound, global proteomics is a powerful method to assess their specificity on a proteome-wide scale.
-
Protocol:
-
Treat cells with the PROTAC or a vehicle control for a specified time.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of thousands of proteins between the treated and control samples.
-
A highly specific PROTAC will show significant downregulation only of the target protein (SOS1) and minimal changes in the levels of other proteins.[5]
-
Visualizations
SOS1 Signaling Pathway
References
- 1. drughunter.com [drughunter.com]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. nuvisan.com [nuvisan.com]
The Dawn of SOS1 Inhibition: A Technical Guide to Early Small Molecule Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on small molecule inhibitors of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for RAS proteins. The overactivation of the RAS signaling pathway is implicated in up to 30% of all human cancers, making the disruption of the SOS1-RAS interaction a compelling therapeutic strategy. This document provides a comprehensive overview of the key early discoveries, quantitative data on seminal compounds, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Core Concepts in Early SOS1 Inhibitor Discovery
The central dogma of early SOS1 inhibitor development revolves around the disruption of the protein-protein interaction (PPI) between SOS1 and KRAS.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to an active, signal-transducing state.[3][4] Early research efforts focused on identifying small molecules that could bind to a pocket on SOS1, thereby preventing its engagement with KRAS and locking RAS in its inactive, GDP-bound form.[5][6] This approach offered a promising avenue to attenuate the entire RAS-RAF-MEK-ERK signaling cascade, which is a major driver of cell proliferation and survival in many cancers.[1]
Quantitative Data on Early SOS1 Inhibitors
The following tables summarize the biochemical and cellular potencies of key early-stage small molecule SOS1 inhibitors. These compounds laid the groundwork for the development of more advanced clinical candidates.
Table 1: Biochemical Potency of Early SOS1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BAY-293 | KRAS-SOS1 Interaction | SOS1 | 21 | [7][8] |
| BI-3406 | SOS1-KRASG12D Interaction | SOS1 | Single-digit nM | [5] |
| SOS1-KRASG12C Interaction | SOS1 | Single-digit nM | [5] | |
| NSC-658497 | SOS1-catalyzed Nucleotide Exchange | SOS1 | 15,400 | [9] |
Table 2: Cellular Activity of Early SOS1 Inhibitors
| Compound | Cell Line | Assay | IC50 | Reference |
| BAY-293 | HeLa | RAS Activation | Submicromolar | [10][11] |
| K-562 | pERK Inhibition | Efficient Inhibition | [10] | |
| Calu-1 (KRASG12C) | pERK Inhibition | ~50% reduction | [10] | |
| BI-3406 | Panel of KRAS-driven cancer cell lines | pERK Inhibition | Potent Inhibition | [5] |
| NSC-658497 | Fibroblasts, Prostate cancer cells, HeLa cells | Cell Proliferation | Dose-dependent inhibition | [9] |
Signaling Pathways and Experimental Workflows
To visually articulate the complex biological and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The SOS1-RAS-MAPK signaling pathway and the point of intervention for small molecule SOS1 inhibitors.
Caption: A generalized workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for SOS1 inhibitors.
Caption: A standard workflow for assessing the inhibition of ERK phosphorylation in cells treated with SOS1 inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in early SOS1 inhibitor research.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the ability of a compound to disrupt the interaction between SOS1 and KRAS.[6][12]
-
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore conjugated to one binding partner and an acceptor fluorophore on the other. Disruption of the interaction by an inhibitor leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant human SOS1 protein (catalytic domain)
-
Recombinant human KRAS protein (GDP-loaded)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST, if using GST-tagged protein)
-
XL665-labeled anti-tag antibody (e.g., anti-His, if using His-tagged protein)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the test compound or DMSO (for control wells).
-
Add the SOS1 protein and KRAS-GDP protein to the wells.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on KRAS.[13][14]
-
Principle: The fluorescence properties of a GTP analog (e.g., BODIPY-GTP) change upon binding to KRAS. The rate of this change is proportional to the nucleotide exchange activity of SOS1.
-
Materials:
-
Recombinant human SOS1 protein (catalytic domain)
-
Recombinant human KRAS protein (pre-loaded with GDP)
-
Fluorescent GTP analog (e.g., BODIPY-FL-GTP)
-
Non-fluorescent GTP (in excess)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Black, low-volume microplates
-
-
Procedure:
-
In the microplate, add the test compound or DMSO.
-
Add the KRAS-GDP protein.
-
Initiate the reaction by adding a mixture of SOS1 protein and the fluorescent GTP analog.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The initial rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
Determine the percent inhibition of the reaction rate at various compound concentrations.
-
Calculate the IC50 value from a dose-response curve.
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This cell-based assay assesses the functional consequence of SOS1 inhibition by measuring the phosphorylation status of ERK, a key downstream effector in the RAS signaling pathway.[10]
-
Principle: Inhibition of SOS1 prevents RAS activation, leading to a decrease in the phosphorylation of ERK (pERK). The levels of pERK and total ERK are quantified by Western blotting.
-
Materials:
-
Cancer cell line with a functional RAS-MAPK pathway (e.g., HeLa, K-562)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities using densitometry software and normalize the pERK signal to the total ERK signal.
-
Determine the concentration-dependent inhibition of ERK phosphorylation.
-
This guide provides a foundational understanding of the early research into small molecule SOS1 inhibitors. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and oncology. The pioneering work on compounds like BAY-293, BI-3406, and NSC-658497 has paved the way for the ongoing clinical development of SOS1 inhibitors as a promising new class of anti-cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction PMID: 30683722 | MCE [medchemexpress.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of SOS1 PROTACs Utilizing SOS1 Ligand Intermediate-3
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) targeting the Son of Sevenless homolog 1 (SOS1) protein, utilizing a commercially available SOS1 Ligand intermediate-3. It also includes methodologies for the subsequent cellular evaluation of these PROTACs for protein degradation and anti-proliferative activity.
Introduction to SOS1 Targeting with PROTACs
Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[1] The conversion of inactive, GDP-bound RAS to its active, GTP-bound state is a critical step in multiple signaling cascades, including the MAPK pathway (RAS-RAF-MEK-ERK), which regulates cell proliferation, survival, and differentiation.[2] Dysregulation of the RAS-MAPK pathway, often driven by mutations in KRAS, is a hallmark of numerous human cancers.[3]
Targeting SOS1 presents an attractive therapeutic strategy for KRAS-mutant cancers, as it acts upstream of RAS, irrespective of the specific KRAS mutation.[4] While small molecule inhibitors of the SOS1-RAS interaction have been developed, the PROTAC technology offers an alternative and potentially more potent approach.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5] A typical PROTAC consists of a ligand that binds the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5]
This guide details the synthesis of SOS1 PROTACs using "this compound" as the warhead, which is designed to be coupled with an E3 ligase ligand, such as pomalidomide, to recruit the Cereblon (CRBN) E3 ligase.[6]
SOS1 Signaling Pathway
The diagram below illustrates the central role of SOS1 in the activation of the RAS/MAPK signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) initiates a signaling cascade that recruits the GRB2/SOS1 complex to the plasma membrane, where SOS1 catalyzes the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling.
Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway.
Synthesis of SOS1 PROTACs
General Synthesis Workflow
The synthesis of an SOS1 PROTAC from this compound involves a standard chemical coupling reaction to connect it to a pomalidomide-linker moiety. This is typically an amide bond formation, which is a robust and widely used reaction in medicinal chemistry.
Caption: General workflow for the synthesis of an SOS1 PROTAC.
Protocol: Amide Coupling for SOS1 PROTAC Synthesis
This protocol describes a general procedure for the synthesis of an SOS1 PROTAC via amide bond formation, assuming this compound possesses a carboxylic acid group and is coupled to a pomalidomide-linker with a terminal amine.
Materials and Reagents:
-
This compound (with a terminal carboxylic acid)
-
Pomalidomide-linker-amine conjugate
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the intermediate in anhydrous DMF (concentration approx. 0.1 M).
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add the pomalidomide-linker-amine conjugate (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer three times with an organic solvent such as DCM or Ethyl Acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the desired SOS1 PROTAC.
-
Characterization: Confirm the identity and purity of the final SOS1 PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Evaluation of SOS1 PROTACs
Workflow for Biological Assays
After successful synthesis and purification, the biological activity of the SOS1 PROTAC is assessed through a series of in vitro cellular assays to confirm target engagement and functional consequences.
Caption: Workflow for the biological evaluation of synthesized SOS1 PROTACs.
Protocol: Western Blot for SOS1 Degradation
This protocol is for determining the degradation of SOS1 protein in cancer cells following treatment with a synthesized PROTAC.
Procedure:
-
Cell Seeding: Seed KRAS-mutant cancer cells (e.g., SW620, A549) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the SOS1 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 18-24 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control and calculate the percentage of remaining SOS1 protein relative to the vehicle-treated control. The DC₅₀ (concentration for 50% degradation) value can be determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration.
Protocol: Cell Viability Assay
This protocol is for assessing the anti-proliferative effect of the SOS1 PROTACs.
Procedure:
-
Cell Seeding: Seed cancer cells in opaque 96-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC. Include wells with vehicle control (DMSO) and wells with no cells (for background measurement).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Subtract the background luminescence (no-cell control) from all measurements. Normalize the data to the vehicle-treated control cells (defined as 100% viability). Calculate the IC₅₀ (concentration for 50% inhibition of cell proliferation) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Summary of SOS1 PROTAC Performance Data
The following table summarizes publicly available data on the performance of various SOS1 PROTACs in different KRAS-mutant cancer cell lines. This data serves as a benchmark for newly synthesized compounds.
| PROTAC Identifier | Cell Line | DC₅₀ (Degradation) | IC₅₀ (Proliferation) | E3 Ligase Recruited | Reference |
| P7 | SW620 (KRAS G12V) | ~10 nM (at 6h) | ~50 nM | Cereblon | [7] |
| 11o | SW620 (KRAS G12V) | 7.53 nM | Not Reported | Cereblon | [8] |
| 11o | A549 (KRAS G12S) | 1.85 nM | Not Reported | Cereblon | [8] |
| Degrader 4 | NCI-H358 (KRAS G12C) | 13 nM | 5 nM | Not Specified | [3] |
| Compound 23 | NCI-H358 (KRAS G12C) | Not Reported | Potent Activity | Not Specified | [1] |
| PROTAC Degrader-1 (9d) | NCI-H358 (KRAS G12C) | 98.4 nM | Potent Activity | VHL | [4][9] |
| SIAIS562055 | NCI-H358 (KRAS G12C) | Potent Degradation | Potent Activity | Cereblon | [3] |
Note: Experimental conditions such as treatment duration can significantly affect DC₅₀ and IC₅₀ values. Direct comparison should be made with caution.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup, cell lines, and reagents.
References
- 1. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. SOS1 PROTAC 9d | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Conjugation of SOS1 Ligand Intermediate-3 to a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation and survival.[1] Hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS, is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[1][2] One emerging therapeutic strategy is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of a target protein.[][4][5]
PROTACs consist of a ligand that binds to the protein of interest (in this case, SOS1), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[][4][6] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker is a crucial component of a PROTAC, as its length and chemical nature significantly influence the efficacy of the resulting degrader.[4][5]
This document provides a detailed protocol for the conjugation of a hypothetical "SOS1 Ligand intermediate-3" to a linker, a key step in the synthesis of an SOS1-targeting PROTAC. For the purpose of this protocol, we will assume that this compound has been functionalized with a terminal alkyne group, and the linker possesses a terminal azide group. This enables the use of a highly efficient and widely used bioconjugation method known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[][7]
Signaling Pathway of SOS1
SOS1 is a key activator of RAS proteins. Upon stimulation of receptor tyrosine kinases (RTKs), SOS1 is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which promotes cell growth, differentiation, and survival.[1] Inhibiting the SOS1-RAS interaction is a key strategy to downregulate this pathway in cancer.[1][2]
Caption: Simplified SOS1 signaling pathway.
Experimental Protocol: Conjugation via Click Chemistry
This protocol describes the conjugation of an alkyne-functionalized this compound to an azide-functionalized PEG linker.
Materials:
-
Alkyne-functionalized this compound
-
Azide-functionalized PEG linker (e.g., Azido-PEG4-amine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Alkyne-functionalized this compound in anhydrous DMF.
-
Prepare a 12 mM stock solution of the Azide-functionalized PEG linker in anhydrous DMF.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add 100 µL of the 10 mM Alkyne-functionalized this compound stock solution (1 µmol, 1 equivalent).
-
Add 100 µL of the 12 mM Azide-functionalized PEG linker stock solution (1.2 µmol, 1.2 equivalents).
-
Add 780 µL of anhydrous DMF to the reaction vial.
-
In a separate microcentrifuge tube, premix the catalyst solution:
-
Add 10 µL of the 50 mM CuSO₄·5H₂O stock solution.
-
Add 10 µL of the 50 mM THPTA stock solution.
-
Vortex briefly.
-
-
-
Reaction Initiation and Incubation:
-
Add the 20 µL of the premixed CuSO₄/THPTA solution to the reaction vial containing the SOS1 ligand and linker.
-
Add 20 µL of the freshly prepared 100 mM sodium ascorbate stock solution to initiate the reaction.
-
Seal the vial and vortex gently to mix.
-
Incubate the reaction at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugated product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
-
Experimental Workflow Diagram
Caption: Workflow for the conjugation of SOS1 Ligand to a linker.
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Parameter | Value |
| Reactants | |
| Alkyne-SOS1 Ligand Intermediate-3 | 1.0 equivalent |
| Azide-PEG Linker | 1.2 equivalents |
| Catalyst System | |
| CuSO₄·5H₂O | 0.05 equivalents |
| Sodium Ascorbate | 0.2 equivalents |
| THPTA | 0.05 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4-12 hours |
| Expected Outcome | |
| Yield | > 80% (typical for click chemistry) |
| Purity (post-HPLC) | > 95% |
Logical Relationship of PROTAC Components
The final PROTAC molecule is a heterobifunctional entity designed to bring the target protein (SOS1) and an E3 ubiquitin ligase into close proximity.
Caption: Logical structure of an SOS1-targeting PROTAC.
Conclusion
The protocol outlined above provides a robust method for conjugating an alkyne-functionalized SOS1 ligand intermediate to an azide-functionalized linker using copper-catalyzed click chemistry. This is a critical step in the synthesis of potent SOS1-targeting PROTACs. The resulting conjugate can then be further reacted with an E3 ligase ligand to complete the synthesis of the final PROTAC molecule. Careful purification and characterization are essential to ensure the quality and efficacy of the final compound for subsequent biological evaluation. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers to optimize degradation efficiency.[]
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
Measuring SOS1 Degradation in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the degradation of the Son of sevenless homolog 1 (SOS1) protein in a cellular context. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, playing a significant role in cellular signaling pathways, such as the MAPK pathway, that control cell growth and differentiation.[1] Dysregulation of SOS1 activity is implicated in various cancers, making it an attractive therapeutic target.[2][3][4][5][6][7][8][9] One emerging therapeutic strategy is the targeted degradation of SOS1 using technologies like Proteolysis Targeting Chimeras (PROTACs).[3][4][6][7][8][10]
This document outlines several key techniques to monitor and quantify SOS1 degradation, providing researchers with the tools to assess the efficacy of potential SOS1-targeting therapeutics.
Overview of SOS1 Degradation Pathways
SOS1 degradation can be induced through the ubiquitin-proteasome system (UPS).[11] This is the primary mechanism leveraged by PROTACs, which are bifunctional molecules that bring SOS1 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][11][12] It is also possible that under certain cellular conditions, SOS1 may be degraded via the autophagy-lysosome pathway, although the UPS is the more studied route for targeted degradation.[11][13][14]
Caption: PROTAC-mediated SOS1 degradation via the ubiquitin-proteasome system.
Techniques for Measuring SOS1 Degradation
Several robust methods can be employed to measure the degradation of SOS1 in cells. The choice of technique will depend on the specific experimental question, available resources, and desired level of detail.
Western Blotting for Quantifying SOS1 Protein Levels
Western blotting is the most common and direct method to assess the abundance of SOS1 protein in cell lysates.[11] This technique allows for the semi-quantitative or quantitative determination of protein levels following treatment with a potential degrader.
Caption: A typical workflow for Western blot analysis of SOS1 protein levels.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the SOS1 degrader compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SOS1 (e.g., rabbit anti-SOS1) overnight at 4°C.[16][17]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Table 1: Quantification of SOS1 Degradation by Western Blot
| Treatment (Compound P7) | Concentration (µM) | Time (hours) | Cell Line | % SOS1 Degradation (Mean ± SD) |
| P7 | 1 | 24 | SW620 | 92% (at 48h)[2] |
| P7 | 10 | 24 | HCT116 | 87% (95% CI 71-100%)[2] |
| P7 | 10 | 24 | C2BB | Not provided by curve fitting[2] |
| P7 | 10 | 24 | SW1417 | 83% (95% CI 66-100%)[2] |
| SIAIS562055 | Various | - | KRAS-mutant cells | Sustained degradation[3][20][21][22] |
| BTX-6654 | - | - | KRAS-mutant cells | >85% degradation[23] |
Table 2: Half-maximal Degradation Concentration (DC50) of SOS1 Degraders
| Compound | Cell Line | DC50 (µM) at 24 hours | 95% Confidence Interval (µM) |
| P7 | SW620 | 0.59[2] | 0.23–1.42[2] |
| P7 | HCT116 | 0.75[2] | 0.27–1.98[2] |
| P7 | SW1417 | 0.19[2] | 0.043–1.16[2] |
Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
A cycloheximide (CHX) chase assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[14][24] By treating cells with CHX and a potential SOS1 degrader, one can observe if the degrader accelerates the degradation of the existing pool of SOS1 protein.
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with cycloheximide (e.g., 100 µg/mL) for 1 hour to block protein synthesis.[2]
-
Following CHX pre-treatment, add the SOS1 degrader or vehicle control.
-
Collect cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the addition of the degrader.[24]
-
-
Analysis:
-
Perform Western blotting on the collected lysates as described in section 2.1.
-
Quantify the remaining SOS1 protein at each time point, normalized to the 0-hour time point.
-
Plot the percentage of remaining SOS1 protein versus time to determine the half-life.
-
A faster decline in SOS1 protein levels in the presence of the degrader compared to the vehicle control indicates induced degradation.
Immunoprecipitation (IP) to Detect SOS1 Ubiquitination
Since PROTAC-mediated degradation relies on ubiquitination, detecting an increase in ubiquitinated SOS1 is strong evidence for the mechanism of action.[12] This is typically achieved by immunoprecipitating SOS1 and then performing a Western blot for ubiquitin.
-
Cell Treatment and Lysis:
-
Treat cells with the SOS1 degrader and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitinated state of proteins.[25]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.[26]
-
Incubate the lysate with an anti-SOS1 antibody overnight at 4°C with gentle rotation to form an antibody-antigen complex.[25]
-
Add Protein A/G agarose or magnetic beads to capture the immune complexes.[15]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[15][25]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Perform Western blotting on the eluates.
-
Probe one membrane with an anti-ubiquitin antibody to detect ubiquitinated SOS1 (which will appear as a high-molecular-weight smear).
-
Probe a parallel membrane with an anti-SOS1 antibody to confirm the successful immunoprecipitation of SOS1.
-
siRNA-Mediated Knockdown as a Comparator
Small interfering RNA (siRNA) can be used to silence the SOS1 gene, leading to a reduction in SOS1 protein levels through mRNA degradation.[27] This serves as a useful positive control to compare the extent of protein reduction achieved by a degrader versus genetic knockdown.[2][28]
-
Transfection:
-
Analysis:
-
Harvest the cells and prepare lysates.
-
Perform Western blotting as described in section 2.1 to compare the levels of SOS1 protein in cells treated with the degrader, control siRNA, and SOS1 siRNA.
-
Global Proteomics for Specificity Analysis
To ensure that a degrader is specific for SOS1 and does not cause widespread off-target protein degradation, a global proteomics analysis can be performed.
-
Sample Preparation:
-
Treat cells with the SOS1 degrader or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
-
Mass Spectrometry:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins in the treated versus control samples.
-
A specific degrader should show a significant and selective decrease in SOS1 levels with minimal changes to other proteins.[2]
-
Summary and Conclusion
The techniques outlined in these application notes provide a comprehensive toolkit for researchers investigating SOS1 degradation. By employing a combination of Western blotting, cycloheximide chase assays, immunoprecipitation, and global proteomics, scientists can effectively characterize the potency, kinetics, mechanism of action, and specificity of novel SOS1-targeting degraders. This multi-faceted approach is essential for the pre-clinical validation of new therapeutic agents aimed at degrading SOS1 in cancer and other diseases.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OR | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. biocompare.com [biocompare.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Chemical Approaches to Controlling Intracellular Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Protein Degradation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 16. Sos1 ablation alters focal adhesion dynamics and increases Mmp2/9-dependent gelatinase activity in primary mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SOS1 (D3T7T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 18. omicsonline.org [omicsonline.org]
- 19. omicsonline.org [omicsonline.org]
- 20. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 25. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. docs.abcam.com [docs.abcam.com]
- 27. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scbt.com [scbt.com]
Application Notes and Protocols for SOS1 Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling cascades, most notably the MAPK/ERK pathway.[1][2] In many cancers, this pathway is hyperactivated due to mutations in RAS or upstream receptor tyrosine kinases (RTKs), resulting in uncontrolled cell growth and tumor formation.[1]
SOS1 inhibitors have emerged as a promising therapeutic strategy by blocking the interaction between SOS1 and RAS, thereby preventing RAS activation and inhibiting cancer cell proliferation.[1][3] These inhibitors are being investigated as monotherapies and, more importantly, in combination with other targeted agents to enhance anti-tumor activity and overcome resistance mechanisms.[4][5][6] Combination strategies often involve pairing SOS1 inhibitors with drugs targeting other nodes in the RAS-MAPK pathway, such as MEK inhibitors or mutant KRAS inhibitors (e.g., KRAS G12C inhibitors).[4][5] The rationale is that dual targeting can lead to a more profound and durable pathway inhibition, potentially leading to synergistic anti-tumor effects.[5][7]
These application notes provide a comprehensive guide to the experimental design and execution of preclinical studies evaluating SOS1 inhibitor combinations. Detailed protocols for key in vitro and in vivo assays are provided, along with guidelines for data analysis and presentation.
Key Signaling Pathway: RAS-MAPK Activation via SOS1
The following diagram illustrates the central role of SOS1 in the RAS-MAPK signaling pathway.
Caption: SOS1-mediated activation of the RAS-MAPK signaling pathway.
Experimental Workflow for Combination Studies
A typical workflow for evaluating SOS1 inhibitor combinations involves a series of in vitro and in vivo experiments to assess synergy, mechanism of action, and efficacy.
References
- 1. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mouse tumor xenograft model and drug administration [bio-protocol.org]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays to Assess SOS1 PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating RAS proteins.[1][2] Specifically, SOS1 facilitates the exchange of GDP for GTP on KRAS, converting it to its active, signal-transducing state.[3] This activation initiates downstream signaling cascades, most notably the MAPK (RAF-MEK-ERK) pathway, which is pivotal for cell proliferation, differentiation, and survival.[4] In many cancers, mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell growth.[1]
Targeting SOS1 offers a therapeutic strategy to inhibit KRAS signaling irrespective of its mutation status.[1] Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate target proteins rather than just inhibiting them.[1] A SOS1 PROTAC is a heterobifunctional molecule that simultaneously binds to SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SOS1 by the proteasome.[1][5] This approach not only ablates the enzymatic function of SOS1 but also its potential scaffolding functions, offering a durable and potent inhibition of the KRAS pathway.[6]
This document provides detailed protocols for a suite of cellular assays designed to characterize the activity of novel SOS1 PROTACs, from initial confirmation of protein degradation to the assessment of downstream functional consequences.
Principle of SOS1 PROTACs
SOS1 PROTACs operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule forms a ternary complex, bringing the target protein (SOS1) into close proximity with a recruited E3 ligase (e.g., Cereblon or VHL).[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SOS1. Poly-ubiquitination marks SOS1 for recognition and degradation by the 26S proteasome, releasing the PROTAC to repeat the cycle.[1]
Key Cellular Assays & Data Summary
A systematic evaluation of a SOS1 PROTAC involves a series of assays to confirm its mechanism and quantify its cellular effects. The typical workflow involves assessing target degradation, impact on downstream signaling, and finally, the effect on cell viability.
Data Summary: SOS1 PROTAC Activity
The following tables summarize key quantitative data for exemplary SOS1 PROTACs reported in the literature. This data is crucial for comparing the potency and efficacy of different degrader molecules.
Table 1: SOS1 Degradation (DC50) and Cellular Proliferation (IC50) Data
| PROTAC Compound | Cell Line | DC50 (nM) | IC50 (µM) | E3 Ligase | Reference |
|---|---|---|---|---|---|
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | 0.525 | VHL | [1] |
| PROTAC SOS1 degrader-1 | MIA-PaCa2 | 255 | 0.218 | VHL | [1] |
| PROTAC SOS1 degrader-1 | AsPC-1 | 119 | 0.307 | VHL | [1] |
| PROTAC SOS1 degrader-1 | A549 | 22 | 0.232 | VHL | [1] |
| P7 (PROTAC SOS1 degrader-3) | SW620 | 590 | N/A | CRBN | [7] |
| P7 (PROTAC SOS1 degrader-3) | HCT116 | 750 | N/A | CRBN | [7] |
| P7 (PROTAC SOS1 degrader-3) | SW1417 | 190 | N/A | CRBN | [7] |
| Degrader 4 | NCI-H358 | 13 | 0.005 | Not Specified | |
N/A: Not Available
The SOS1-KRAS-MAPK Signaling Pathway
SOS1 is a critical upstream regulator of the RAS/MAPK cascade. Upon recruitment to the plasma membrane by adaptor proteins like GRB2, SOS1 activates KRAS.[1] Active KRAS-GTP then binds to and activates RAF kinases, initiating a phosphorylation cascade through MEK and finally ERK.[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation. A negative feedback loop exists where activated ERK can phosphorylate SOS1, leading to its dissociation from GRB2 and downregulation of the pathway.[8][9]
Experimental Protocols
Protocol 1: Assessment of SOS1 Protein Degradation by Western Blot
This assay is the most direct method to quantify the reduction of cellular SOS1 protein levels following PROTAC treatment.
A. Cell Lysis
-
Culture cells to 70-80% confluency in appropriate multi-well plates.
-
Treat cells with various concentrations of the SOS1 PROTAC (e.g., 0-2500 nM) for a specified time (e.g., 6, 24, or 48 hours). Include a DMSO-treated vehicle control.
-
After treatment, place the culture dish on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Use approximately 100 µL for a well in a 6-well plate.[10]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with gentle agitation.[11]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.
B. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[10]
-
Load 15-25 µg of total protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).[10]
-
Run the gel at 120-170V until the dye front reaches the bottom.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).[13]
-
Incubate the membrane with a primary antibody against SOS1 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature.[10][15]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SOS1 band intensity to the corresponding loading control. Calculate the percentage of remaining SOS1 protein relative to the vehicle control to determine the DC50 value.
Protocol 2: Assessment of Downstream Signaling
A. KRAS Activation (GTP-bound KRAS) Pulldown Assay This assay measures the level of active, GTP-bound KRAS, which is expected to decrease upon SOS1 degradation.
-
Treat and lyse cells as described in Protocol 1A. Using sufficient lysate (e.g., 0.5 - 1 mg total protein) is critical.
-
Adjust the lysate volume to 1 mL with 1X Assay/Lysis Buffer.
-
Thoroughly resuspend Raf-1 RBD (RAS-binding domain) agarose bead slurry.
-
Add 20-40 µL of the bead slurry to each lysate sample.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation to allow the beads to bind to GTP-bound KRAS.
-
Pellet the beads by centrifugation at 5,000-14,000 x g for 10-60 seconds at 4°C.
-
Carefully remove and discard the supernatant.
-
Wash the bead pellet three times with 0.5 mL of 1X Assay Buffer, pelleting the beads by centrifugation after each wash.
-
After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes, centrifuge briefly, and analyze the supernatant by Western Blot using a pan-KRAS antibody as described in Protocol 1B. A decrease in the pulled-down KRAS indicates reduced KRAS activation.
B. ERK Phosphorylation (p-ERK) Analysis This assay measures the phosphorylation of ERK, a key downstream effector in the MAPK pathway. SOS1 degradation should lead to a reduction in p-ERK levels.
-
Treat and lyse cells as described in Protocol 1A.
-
Perform Western blotting as detailed in Protocol 1B.
-
Probe one membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204) at a 1:1000 dilution.[16]
-
To normalize, the same membrane can be stripped and re-probed, or a parallel blot can be run, with a primary antibody for total ERK1/2.[12][16]
-
Quantify the p-ERK and total ERK bands using densitometry. The ratio of p-ERK to total ERK is calculated to determine the effect of the SOS1 PROTAC on MAPK pathway activity.
Protocol 3: Assessment of Cellular Viability
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the anti-proliferative effects of SOS1 PROTACs. It measures ATP levels, an indicator of metabolically active cells.[17]
-
Seed cells (e.g., 5,000 cells/well) in 100 µL of culture medium into 96-well opaque-walled plates.[18]
-
Include control wells containing medium without cells for background luminescence measurement.[19]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the SOS1 PROTAC for a desired period (e.g., 72 hours or 7 days).[18][20]
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measure luminescence using a plate reader.
-
After subtracting the background, normalize the data to the vehicle-treated control wells and plot the results to calculate the IC50 value.
Protocol 4: Confirmation of Mechanism of Action (MoA)
These experiments are crucial to confirm that the observed SOS1 reduction is due to the intended PROTAC mechanism.
A. Proteasome Inhibition Rescue This experiment verifies that protein loss is dependent on the proteasome.
-
Pre-treat cells with a proteasome inhibitor (e.g., 0.5-3 µM MG132) for 1-2 hours.[6][21]
-
Following pre-treatment, add the SOS1 PROTAC at a concentration known to cause significant degradation (e.g., its DC90) and co-incubate for the desired time (e.g., 24 hours).
-
Include controls for vehicle, PROTAC alone, and MG132 alone.
-
Harvest cell lysates and analyze SOS1 protein levels by Western Blot (Protocol 1).
-
Expected Outcome : If the PROTAC works via the proteasome, pre-treatment with MG132 should "rescue" or prevent the degradation of SOS1.[6]
B. E3 Ligase Competition This experiment confirms the involvement of the recruited E3 ligase (e.g., Cereblon).
-
Pre-treat cells with a high concentration of the free E3 ligase ligand (e.g., 10 µM lenalidomide for a CRBN-recruiting PROTAC) for 1-2 hours.[6][22]
-
Add the SOS1 PROTAC and co-incubate for the desired time.
-
Harvest cell lysates and analyze SOS1 protein levels by Western Blot (Protocol 1).
-
Expected Outcome : The excess free ligand will compete with the PROTAC for binding to the E3 ligase, thereby preventing ternary complex formation and subsequent SOS1 degradation.[6]
C. Cycloheximide (CHX) Chase Assay This assay helps distinguish between PROTAC-induced degradation and inhibition of new protein synthesis.
-
Pre-treat cells with a protein synthesis inhibitor (e.g., 100 µg/mL cycloheximide) for 1 hour to block the production of new SOS1.[6]
-
Add the SOS1 PROTAC or vehicle and collect cell lysates at various time points (e.g., 0, 1, 3, 6, 12 hours).[23][24]
-
Analyze SOS1 protein levels by Western Blot (Protocol 1).
-
Expected Outcome : In the presence of CHX, any decrease in SOS1 levels is due to natural protein turnover. A faster decrease in the presence of the PROTAC confirms active degradation rather than synthesis inhibition.[6][23]
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Downregulation of the Ras activation pathway by MAP kinase phosphorylation of Sos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. origene.com [origene.com]
- 11. addgene.org [addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 19. ch.promega.com [ch.promega.com]
- 20. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 21. Proteasome inhibitor (MG132) rescues Nav1.5 protein content and the cardiac sodium current in dystrophin-deficient mdx5cv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
Troubleshooting & Optimization
Improving the solubility of SOS1 Ligand intermediate-3 for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOS1 Ligand intermediate-3. The information provided is intended to assist in overcoming challenges related to the solubility of this compound for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound (also referred to as Compound 5) is a binder for the Son of sevenless homolog 1 (SOS1) protein.[1][2][3] It is primarily used as a chemical precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the SOS1 protein.[1][2]
Q2: I am having difficulty dissolving this compound. Is this expected?
A2: Yes, it is common for complex organic molecules like PROTAC intermediates and SOS1 inhibitors to exhibit low aqueous solubility.[4][5][6] The molecular structure of this compound (Molecular Formula: C24H27F3N4O2) suggests it may be hydrophobic, thus requiring specific solvents or solvent systems for complete dissolution.[1]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are recommended starting points. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous buffers or cell culture media.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
A4: This is a common issue known as "salting out" or precipitation of a hydrophobic compound. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the intermediate in your aqueous solution.
-
Optimize the organic solvent percentage: While it's desirable to keep the final concentration of organic solvents low (typically <1% to avoid toxicity in cell-based assays), a slightly higher percentage might be necessary to maintain solubility. It is important to run a vehicle control to ensure the solvent concentration is not affecting the experimental outcome.
-
Use a co-solvent system: A combination of solvents can improve solubility. For in vivo studies, a common formulation includes a mixture of DMSO, PEG300, and Tween 80.[3]
-
Sonication: Gentle sonication can help to break up aggregates and promote dissolution.
-
Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious about the thermal stability of the intermediate.
Q5: Are there any structural modifications that can improve the solubility of SOS1 inhibitors?
A5: While modifying the intermediate itself is not an option, it's relevant to know that in the broader context of developing SOS1 inhibitors, medicinal chemists have made structural changes to improve aqueous solubility. For instance, replacing a naphthyl group with a pyrazolylphenyl group has been shown to enhance solubility in some inhibitor series.[4] Additionally, the introduction of basic nitrogen-containing groups, such as a pyridinyl or piperazinyl group, is a strategy employed to increase the solubility of PROTACs.[7]
Solubility Data
Since specific quantitative solubility data for this compound is not publicly available, the following table presents a representative example of solubility for a hydrophobic small molecule intermediate. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental needs.
| Solvent/System | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |
| DMSO | 25 | > 50 | Recommended for primary stock solutions. |
| DMF | 25 | > 40 | An alternative to DMSO for stock solutions. |
| Ethanol | 25 | ~ 10-20 | May be suitable for some applications. |
| PBS (pH 7.4) | 25 | < 0.1 | Poorly soluble in aqueous buffers alone. |
| 10% DMSO in PBS | 25 | ~ 0.5 - 1.0 | Solubility is limited in aqueous solutions with low percentages of organic co-solvents. |
| 5% DMSO, 30% PEG300, 5% Tween 80 in Saline | 25 | Soluble at 2 mg/mL | A common formulation for in vivo experiments, suggesting improved solubility with co-solvents and surfactants.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a minimal volume of 100% DMSO to the powder. For example, to prepare a 10 mM stock solution (Molecular Weight: 460.49 g/mol ), add 217.16 µL of DMSO to 1 mg of the compound.
-
Dissolution: Vortex the solution thoroughly until all solid particles are dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the high-concentration stock solution at room temperature.
-
Serial Dilution (in Organic Solvent): If a very low final concentration is required, perform an initial serial dilution of the stock solution in 100% DMSO.
-
Dilution into Aqueous Medium: For the final working concentration, dilute the DMSO stock solution directly into pre-warmed cell culture medium. It is critical to add the DMSO stock to the medium while vortexing or swirling to ensure rapid mixing and minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below a level that causes cellular toxicity (typically less than 1%, but ideally below 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiment.
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.
Visualizations
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Workflow for solubilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SOS1 Ligand intermediate-3_TargetMol [targetmol.com]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for SOS1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of SOS1 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a SOS1 degrader?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) for SOS1 connects the SOS1-binding warhead to the E3 ligase-recruiting ligand. Its primary role is to bring SOS1 and the E3 ligase into close proximity to form a stable ternary complex, which is essential for the ubiquitination and subsequent proteasomal degradation of SOS1. The linker's length, composition, and attachment points are critical for the efficacy and selectivity of the degrader.[1][2]
Q2: How does linker length impact the efficacy of a SOS1 degrader?
A2: Linker length is a critical determinant of a PROTAC's degradation efficiency.
-
Linkers that are too short can lead to steric clashes between SOS1 and the E3 ligase, preventing the formation of a stable ternary complex.[1]
-
Linkers that are too long may not effectively bring the two proteins together, resulting in inefficient ubiquitination.[1] The optimal linker length positions the target protein and the E3 ligase in a productive orientation for ubiquitin transfer. This optimal length is highly specific to the particular SOS1 binder, E3 ligase ligand, and their respective attachment points.
Q3: What are common types of linkers used for SOS1 degraders?
A3: Similar to other PROTACs, SOS1 degraders often utilize flexible linkers like polyethylene glycol (PEG) and alkyl chains. These are synthetically accessible and allow for systematic variation of length. More rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic moieties can also be used to control the conformation of the degrader and potentially improve ternary complex stability.
Q4: Is there a universal optimal linker length for all SOS1 degraders?
A4: No, there is no universal optimal linker length. The ideal length depends on the specific warhead, E3 ligase ligand, and the chosen attachment points on each. For example, some studies on SOS1 degraders have found that relatively short linkers can be highly effective.[3] In contrast, for other protein targets, longer linkers have been shown to be more potent.[2] Therefore, the optimal linker length must be determined empirically for each new SOS1 degrader system.
Q5: How does the linker attachment point affect degrader activity?
A5: The point at which the linker is attached to both the SOS1 binder and the E3 ligase ligand is crucial. The attachment site should be at a solvent-exposed position on each ligand to avoid disrupting their binding to their respective proteins. An incorrect attachment point can abrogate binding and render the PROTAC inactive.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No SOS1 degradation observed. | 1. Suboptimal linker length: The linker may be too short, causing steric hindrance, or too long, preventing effective ternary complex formation.[1] 2. Incorrect linker attachment points: The linker may be attached at a position that interferes with the binding of the warhead to SOS1 or the ligand to the E3 ligase.[2] 3. Poor cell permeability: The physicochemical properties of the PROTAC may prevent it from efficiently crossing the cell membrane. | 1. Synthesize a library of degraders with varying linker lengths: Systematically increase or decrease the linker length (e.g., by adding or removing PEG units or alkyl chain carbons) to identify the optimal range. 2. Re-evaluate the attachment points: Use structural modeling (if crystal structures are available) to identify alternative solvent-exposed positions for linker attachment. 3. Modify the linker composition: Incorporate more polar or flexible moieties (e.g., PEG) to improve solubility and permeability. |
| Weak or incomplete SOS1 degradation. | 1. Inefficient ternary complex formation: The linker may not be optimal for inducing a productive orientation of SOS1 and the E3 ligase. 2. Low intracellular concentration of the degrader: This could be due to poor permeability or rapid efflux. 3. "Hook effect": At very high concentrations, the formation of binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) can dominate, reducing the formation of the productive ternary complex. | 1. Vary linker composition and rigidity: Experiment with different linker types (e.g., alkyl, PEG, more rigid structures) to find one that better stabilizes the ternary complex. 2. Perform a dose-response experiment: Test a wide range of degrader concentrations to identify the optimal concentration for degradation and to assess for a potential "hook effect". 3. Assess cell permeability: Use in vitro assays (e.g., PAMPA) to determine the permeability of your degraders. |
| Degradation observed in one cell line but not another. | 1. Different expression levels of the E3 ligase: The cell line with low or no degradation may have lower expression of the recruited E3 ligase (e.g., Cereblon or VHL). 2. Cell-specific differences in permeability or efflux. | 1. Quantify E3 ligase expression: Use Western blotting or qPCR to compare the expression levels of the target E3 ligase in the different cell lines. 2. Consider using a different E3 ligase ligand: If E3 ligase expression is the issue, redesign the degrader to recruit a more ubiquitously expressed E3 ligase. |
| Off-target protein degradation. | 1. Promiscuous warhead: The SOS1 binder may have affinity for other proteins. 2. Unfavorable ternary complex formation with off-targets: The linker may facilitate the formation of productive ternary complexes with proteins other than SOS1. | 1. Confirm warhead selectivity: Test the warhead alone for its binding affinity to other related proteins. 2. Perform global proteomics: Use mass spectrometry-based proteomics to identify any off-target proteins that are degraded. 3. Modify the linker: Altering the linker length or composition can sometimes improve selectivity by disfavoring the formation of off-target ternary complexes. |
Data Presentation: Linker Length and SOS1 Degradation
The following table summarizes quantitative data for representative SOS1 degraders, illustrating the impact of the overall molecule and, implicitly, the linker design on degradation efficiency.
| Degrader | E3 Ligase Ligand | Target Cell Line(s) | DC50 | Dmax | Linker Characteristics | Reference |
| P7 | Lenalidomide (CRBN) | SW620 | 0.59 µM | 87% | Relatively short linker | [3] |
| HCT116 | 0.75 µM | 76% | [3] | |||
| SW1417 | 0.19 µM | 83% | [3] | |||
| Degrader 4 | Not specified | NCI-H358 | 13 nM | Not specified | Not specified | [4][5] |
| (4S)-PROTAC SOS1 degrader-1 (9d) | VHL ligand | NCI-H358 | 98.4 nM | 92.5% at 1 µM | Not specified | [6] |
| ZZ151 (8c) | VHL ligand | Not specified | 15.7 nM | 100% | Linker with 5 methylene units was optimal in a series. | [] |
Note: DC50 is the concentration required to achieve 50% degradation, and Dmax is the maximum percentage of degradation observed.
Experimental Protocols
Western Blot Analysis of SOS1 Degradation
Objective: To quantify the extent of SOS1 protein degradation following treatment with a SOS1 degrader.
Materials:
-
Cell culture reagents
-
SOS1 degraders
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the SOS1 degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add SDS-PAGE loading buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SOS1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
In Vivo Xenograft Study with SOS1 Degraders
Objective: To evaluate the anti-tumor efficacy and in vivo target degradation of a SOS1 degrader in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice (e.g., NCI-H358)
-
Cell culture reagents and Matrigel (optional)
-
SOS1 degrader
-
Vehicle for formulation (e.g., a solution of PEG, Tween 80, and saline)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for tumor collection
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional, can improve tumor take rate).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Dosing and Monitoring:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the SOS1 degrader formulation and the vehicle control.
-
Administer the degrader or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily, twice daily).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
At specific time points after the final dose, a subset of mice can be euthanized to collect tumors and other tissues.
-
Prepare protein lysates from the collected tissues.
-
Perform Western blot analysis as described above to assess the level of SOS1 degradation in vivo.
-
-
Endpoint and Data Analysis:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a set duration.
-
At the end of the study, euthanize all mice and excise the tumors.
-
Measure the final tumor weights.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Visualizations
SOS1 Signaling Pathway
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Mechanism of Action of a SOS1 Degrader
Caption: Mechanism of SOS1 degradation by a PROTAC.
Workflow for Optimizing Linker Length dot
References
- 1. Untitled Document [arxiv.org]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enhancing the stability of SOS1 Ligand intermediate-3 in solution
Welcome to the technical support center for SOS1 Ligand intermediate-3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also referred to as Compound 5) is a chemical binder for the Son of sevenless homolog 1 (SOS1) protein.[1] It serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of SOS1.[1] SOS1 is a guanine nucleotide exchange factor that activates KRAS, a key signaling protein implicated in various cancers.[2][3][4] Therefore, this intermediate is vital for developing therapeutics that target KRAS-driven diseases.[5][6]
Q2: How should I store the lyophilized powder of this compound? A2: The lyophilized powder should be stored at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q3: What is the recommended solvent for preparing stock solutions? A3: For most in vitro applications, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. For the related SOS1 inhibitor MRTX0902, stock solutions are typically prepared in 100% DMSO at a concentration of 10 mmol/L.[7] A similar concentration is a good starting point for this intermediate.
Q4: How should I store the stock solution to ensure maximum stability? A4: DMSO stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability. For short-term storage (up to one week), -20°C is acceptable.[7]
Q5: Is this compound sensitive to particular conditions? A5: Like many complex organic molecules, the stability of this compound in solution can be sensitive to factors such as pH, temperature, light exposure, and the presence of oxidative agents or strong acids/bases. It is recommended to protect solutions from light and use high-purity solvents.
Q6: What are the visual signs of compound degradation or instability? A6: Signs of degradation or instability in solution include color change, cloudiness, or the formation of visible precipitate. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical verification (e.g., via HPLC) is recommended for long-term studies.
Troubleshooting Guide
Problem: My compound shows reduced or inconsistent activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. The intermediate may have degraded due to improper storage, multiple freeze-thaw cycles, or instability in the aqueous assay medium.
-
Solution: Prepare fresh dilutions in your assay medium from a new, properly stored aliquot of the DMSO stock solution immediately before each experiment. Avoid prolonged incubation in aqueous buffers if stability is unknown. Perform a stability test in your specific assay medium (see Protocol 2).
-
-
Possible Cause 2: Interaction with Media Components. Components in your cell culture medium (e.g., serum proteins) may bind to the compound, reducing its effective concentration.
-
Solution: Evaluate the effect of serum concentration on compound activity. If significant interference is observed, consider reducing the serum percentage during the treatment period, if experimentally feasible.
-
Problem: I observe precipitation in my stock solution or working dilutions.
-
Possible Cause 1: Exceeded Solubility. The concentration of the compound may exceed its solubility limit in the chosen solvent or, more commonly, in the aqueous buffer it is diluted into.
-
Solution: Ensure the final concentration of DMSO in your aqueous working solution is kept as low as possible (typically <0.5%) while maintaining compound solubility. If precipitation persists, consider using a formulating agent or a different solvent system, if compatible with your experimental setup.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to fall out of solution, especially at high concentrations.
-
Solution: Aliquot your stock solution into single-use vials to eliminate freeze-thaw cycles. If you must use a vial multiple times, ensure the solution is completely thawed and vortexed gently to redissolve any precipitate before use.
-
Problem: Analytical characterization (e.g., HPLC, LC-MS) shows new peaks appearing over time.
-
Possible Cause: Chemical Degradation. The appearance of new peaks is a strong indicator of chemical degradation (e.g., hydrolysis, oxidation).
-
Solution: Review your storage and handling procedures. Store aliquots at -80°C and protect from light. Consider purging the headspace of the vials with an inert gas like argon or nitrogen before sealing to minimize oxidation. Refer to the stability data tables below for optimal conditions.
-
Data Presentation: Stability Analysis
The following tables present illustrative data on the stability of this compound under various conditions. (Note: This is example data provided for guidance.)
Table 1: Stability of this compound (10 mM) in Different Solvents at -20°C
| Solvent | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | 99.5 | 99.1 | 98.5 |
| Ethanol | 98.2 | 96.5 | 94.0 |
| DMF | 99.0 | 98.0 | 96.8 |
Table 2: Effect of pH on Stability in Aqueous Buffer (5% DMSO) at 4°C for 24 hours
| pH | Remaining Compound (%) | Observations |
| 5.0 | 92.3 | Minor degradation observed |
| 7.4 | 99.1 | Stable |
| 8.5 | 95.8 | Slight increase in degradation products |
Table 3: Impact of Stabilizing Agents on Stability in Aqueous Solution (pH 7.4, RT, 4 hours)
| Condition | Stabilizer (0.1%) | Remaining Compound (%) |
| Control | None | 96.5 |
| Antioxidant | Ascorbic Acid | 99.2 |
| Surfactant | Tween 80 | 97.0 |
| Polymer | PVP K30 | 96.8 |
Experimental Protocols & Visualizations
Signaling Pathway & Experimental Workflows
Caption: The KRAS signaling pathway and the role of SOS1.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting logic for stability-related issues.
Protocol 1: Preparation and Storage of Stock Solutions
-
Reconstitution: Allow the lyophilized powder of this compound to warm to room temperature for at least 15 minutes before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex for 30-60 seconds until the powder is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can be used if necessary.
-
Aliquoting: Dispense the stock solution into low-binding polypropylene microcentrifuge tubes in volumes appropriate for single experiments.
-
Storage: Tightly seal the aliquots, label them clearly, and store them at -80°C, protected from light.
Protocol 2: HPLC-Based Assay for Chemical Stability Assessment
-
Objective: To quantify the percentage of intact this compound remaining after incubation in a specific solution over time.
-
Materials:
-
This compound DMSO stock solution (10 mM).
-
Test buffer (e.g., PBS, cell culture medium).
-
HPLC system with a C18 reverse-phase column and UV detector.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA or formic acid).
-
-
Procedure:
-
Prepare a working solution by diluting the 10 mM DMSO stock to a final concentration of 50 µM in the pre-warmed test buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Immediately after preparation, take a "time zero" (t=0) sample. Dilute this sample 1:1 with mobile phase or a suitable solvent, and inject it into the HPLC system.
-
Incubate the remaining working solution under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw identical volumes, process them as in step 2, and inject them into the HPLC.
-
Develop an HPLC method that provides good separation of the parent compound peak from any potential degradants or buffer components. Monitor at a UV wavelength where the compound has strong absorbance.
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent compound.
-
Calculate the percentage of compound remaining at each time point (t=x) using the following formula: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100
-
Plot the % Remaining versus time to determine the stability profile of the compound under the tested conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Strategies to increase the cellular uptake of SOS1 degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOS1 degraders. The content is designed to address specific issues that may be encountered during experiments, with a focus on strategies to enhance cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an SOS1 degrader?
A1: SOS1 degraders are typically Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase (like Cereblon or VHL) to the SOS1 protein.[1][2] This proximity induces the ubiquitination of SOS1, marking it for degradation by the cell's proteasome.[3][4] This event-driven mechanism allows a single degrader molecule to catalytically eliminate multiple SOS1 proteins, removing both its enzymatic and scaffolding functions.[3][5]
Q2: My SOS1 degrader shows potent in-vitro activity (e.g., binding affinity) but low efficacy in cell-based assays. What is a likely cause?
A2: A common reason for this discrepancy is poor cellular permeability.[6][7] SOS1 degraders, like most PROTACs, are large molecules, often with a high molecular weight (>800 Da), large polar surface area, and multiple hydrogen bond donors.[8][9] These characteristics, often described as "beyond the Rule of 5," can significantly hinder their ability to passively diffuse across the cell membrane, resulting in low intracellular concentrations.[7][8] One study noted that a delayed onset of SOS1 degradation could be the result of compromised cellular uptake or increased drug efflux.[3]
Q3: How can I improve the cellular uptake of my SOS1 degrader?
A3: Several strategies can be employed to enhance cellular uptake:
-
Linker Optimization: Modify the linker connecting the SOS1 binder and the E3 ligase ligand. Shorter, more rigid, and more lipophilic linkers generally improve cell permeability.[2][10] Replacing flexible PEG linkers with shorter alkyl chains or incorporating cyclic moieties can be beneficial.[10]
-
Prodrug and Targeted Delivery Approaches: Mask polar groups with lipophilic moieties that are cleaved intracellularly.[8] Another strategy is to conjugate the degrader to a molecule that binds to a receptor overexpressed on target cells, such as folate for the folate receptor α (FOLR1).[1][2] This facilitates receptor-mediated endocytosis, after which the active degrader is released inside the cell.[1]
-
Reversible Covalent Chemistry: Incorporating a "warhead" like a cyano-acrylamide, which can form a reversible covalent bond with surface thiols on the cell membrane, has been shown to significantly enhance the intracellular accumulation of PROTACs.[11][12]
-
Advanced Formulation: For in vivo studies, using drug delivery systems like lipid-based nanoparticles, liposomes, or polymeric micelles can help overcome poor solubility and permeability issues.[7][9]
Q4: What are the key differences between Cereblon (CRBN) and von Hippel-Lindau (VHL) as the E3 ligase for SOS1 degraders?
A4: The choice of E3 ligase can impact the degrader's properties. Ligands for CRBN are often based on thalidomide derivatives, and CRBN-based PROTACs are sometimes considered to have better oral bioavailability prospects compared to VHL-based ones.[2][13] The orientation of the recruited E3 ligase relative to the target protein is critical for forming a productive ternary complex that leads to degradation.[2]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution / Next Step |
| Low or no SOS1 degradation observed on Western Blot. | Poor Cellular Permeability: The degrader is not reaching its intracellular target. | 1. Perform a cellular uptake assay to quantify intracellular concentration (See Experimental Protocols).2. Re-design the degrader with a more permeable linker (shorter, more lipophilic).[10]3. Explore prodrug or targeted delivery strategies.[1][8] |
| Inefficient Ternary Complex Formation: The degrader binds to SOS1 and the E3 ligase separately but does not efficiently bring them together. | 1. Modify the linker length and attachment points to optimize the geometry of the ternary complex.[8]2. Consider switching the E3 ligase ligand (e.g., from VHL to CRBN, or vice-versa). | |
| Proteasome Inhibition: The proteasome is not active, preventing the degradation of ubiquitinated SOS1. | 1. As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132). This should "rescue" SOS1 from degradation, confirming the mechanism.[3] | |
| Degrader shows efficacy, but a high concentration is required (high DC₅₀). | Suboptimal Physicochemical Properties: While the degrader can enter the cell, its properties are not ideal, leading to low intracellular accumulation. | 1. Systematically modify the degrader's structure (warhead, linker, E3 ligand) to improve properties like lipophilicity and reduce polar surface area.[10]2. Consider using reversible covalent chemistry to enhance uptake.[11] |
| Drug Efflux: The degrader is a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[3] | 1. Test for efflux by co-incubating the degrader with known efflux pump inhibitors.2. Modify the degrader structure to reduce its recognition by efflux pumps. | |
| High variability in results between experiments. | Cell Culture Conditions: Differences in cell density, passage number, or media components can affect uptake and response. | 1. Standardize all cell culture parameters meticulously.2. Ensure cells are in the logarithmic growth phase during the experiment. |
| Compound Stability: The degrader may be unstable in the cell culture medium or inside the cell. | 1. Assess the stability of the compound in media over the time course of the experiment using LC-MS.2. If unstable, consider modifications to improve metabolic stability, such as replacing an amide bond with an ether.[6] |
Data Summary: SOS1 Degrader Performance
The following table summarizes the performance of select published SOS1 degraders in colorectal cancer (CRC) cell lines.
| Degrader | E3 Ligase | Cell Line | DC₅₀ (24h) | Max Degradation | Key Finding | Citation |
| P7 | Cereblon | SW620 | 0.59 µM | >90% | Effective degradation in multiple CRC cell lines. | [4] |
| HCT116 | 0.75 µM | >90% | [4] | |||
| SW1417 | 0.19 µM | >90% | [4] | |||
| SIAIS562055 | Cereblon | K562 | Potent | Sustained | Showed superior antiproliferative activity compared to small-molecule inhibitors. | [14][15] |
Note: DC₅₀ is the concentration required to achieve 50% degradation of the target protein.
Key Signaling Pathways and Workflows
Experimental Protocols
Protocol: Measuring SOS1 Degradation in Adherent Cells via Western Blot
This protocol is a standard method to indirectly assess the cellular uptake and activity of an SOS1 degrader by quantifying the amount of remaining SOS1 protein.
Materials:
-
Adherent cancer cell line (e.g., SW620, HCT116).[4]
-
Complete culture medium.
-
96-well or 6-well cell culture plates.
-
SOS1 degrader stock solution (e.g., in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies: anti-SOS1, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence.
Methodology:
-
Cell Seeding: Seed a defined number of cells into the wells of a culture plate (e.g., 3 x 10⁵ cells/well for a 6-well plate) and allow them to adhere and grow for 24 hours at 37°C to reach approximately 70-80% confluency.[16]
-
Compound Treatment: Prepare serial dilutions of the SOS1 degrader in complete culture medium. Aspirate the old medium from the cells and add the medium containing the degrader. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 6, 24, or 48 hours).[4]
-
Cell Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining compound.[17]
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[17]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a membrane.
-
Block the membrane and probe with the primary anti-SOS1 antibody, followed by the HRP-conjugated secondary antibody.
-
Probe for a loading control (e.g., GAPDH) on the same membrane.
-
Apply the ECL substrate and capture the image using a chemiluminescent imager.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the corresponding loading control band intensity. Plot the normalized SOS1 levels against the degrader concentration to determine the DC₅₀ value.
Protocol: Cellular Uptake Quantification using Flow Cytometry
This protocol provides a method for directly measuring the uptake of a fluorescently labeled small molecule or degrader.
Materials:
-
Fluorescently labeled SOS1 degrader or a suitable fluorescent small molecule probe.
-
Cell line of interest.
-
Complete culture medium.
-
Flow cytometry tubes or 96-well U-bottom plates.
-
Ice-cold PBS or FACS buffer (PBS with 1% BSA).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Culture cells to a sufficient number. On the day of the experiment, harvest the cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in complete medium.
-
Compound Incubation:
-
Aliquot 100-200 µL of the cell suspension into flow cytometry tubes or wells of a 96-well plate.
-
Add the fluorescently labeled degrader at the desired final concentration. Include an untreated control group (cells only) and a vehicle control if applicable.
-
Incubate for a predetermined time interval at 37°C.[17]
-
-
Stopping the Reaction:
-
To stop the uptake, add a large volume of ice-cold PBS or FACS buffer to each tube/well.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet two more times with ice-cold buffer to remove extracellular compound.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence histogram of the treated cells compared to the untreated control.
-
Quantify uptake by measuring the percentage of fluorescently positive cells and/or the median fluorescence intensity (MFI) of the population.[19]
-
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
Technical Support Center: Refinement of Protocols for SOS1 Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Son of sevenless homolog 1 (SOS1) degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a SOS1 degradation assay?
A1: SOS1 degradation assays are designed to measure the reduction in SOS1 protein levels induced by a specific degrader molecule, often a Proteolysis Targeting Chimera (PROTAC). These degraders are bifunctional molecules that simultaneously bind to SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SOS1 by the proteasome.[1][2] This targeted protein degradation offers a therapeutic strategy to inhibit cellular signaling pathways driven by SOS1, such as the RAS-MAPK pathway, which is often hyperactivated in cancer.[2][3][4]
Q2: What are the key components of a SOS1 degrader?
A2: A typical SOS1 degrader consists of three main components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two ligands.[2] The choice of ligands and the linker length and composition are critical for the efficacy and specificity of the degrader.[3]
Q3: How is SOS1 degradation typically measured?
A3: The most common method for measuring SOS1 degradation is Western blotting.[3][5][6] This technique allows for the quantification of SOS1 protein levels in cells treated with a degrader compared to control cells. Other methods like global proteomics analysis can also be used to assess the specificity of the degrader.[3]
Q4: What are the appropriate controls for a SOS1 degradation experiment?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): To assess the basal level of SOS1 protein.
-
Negative Control Compound: A molecule structurally similar to the degrader but lacking one of the essential components (e.g., the E3 ligase ligand) to show that both binding events are necessary for degradation.
-
Proteasome Inhibitor (e.g., MG132): To confirm that the degradation is mediated by the proteasome. Pre-treatment with a proteasome inhibitor should rescue the degradation of SOS1.[6][7]
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand (e.g., lenalidomide for Cereblon-based degraders) should outcompete the degrader for E3 ligase binding and prevent SOS1 degradation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low SOS1 degradation observed | Ineffective degrader: The compound may have poor cell permeability, low binding affinity, or an inappropriate linker length.[3] | - Synthesize and screen a panel of degraders with varying linkers and ligands.[3]- Confirm target engagement and ternary complex formation using biophysical assays (e.g., SPR, HTRF).[1][6] |
| Incorrect degrader concentration or treatment time: The concentration may be too low or the treatment time too short to induce significant degradation. | - Perform a dose-response experiment with a range of degrader concentrations.[3][6]- Conduct a time-course experiment to determine the optimal treatment duration.[3][6] | |
| Low SOS1 expression in the cell line: The target protein level might be too low for a detectable decrease. | - Select a cell line with known high expression of SOS1.[8]- Confirm SOS1 expression levels using Western blot with a validated antibody.[5][9] | |
| Issues with Western blot: Problems with protein extraction, antibody quality, or transfer can lead to inaccurate results. | - Ensure complete cell lysis by using an appropriate lysis buffer containing protease and phosphatase inhibitors and consider sonication.[8][10]- Use a validated primary antibody specific for SOS1.[5][9]- Include a positive control lysate from cells known to express SOS1.[8] | |
| High background or non-specific bands on Western blot | Antibody cross-reactivity: The primary or secondary antibody may be binding to other proteins. | - Use a highly specific monoclonal or affinity-purified polyclonal antibody.[5][9]- Optimize antibody dilutions and blocking conditions. |
| Protein degradation during sample preparation: SOS1 may be degraded by endogenous proteases after cell lysis. | - Always work with fresh lysates and keep samples on ice or at 4°C.[8]- Add a protease inhibitor cocktail to the lysis buffer.[8] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell confluency, passage number, or treatment conditions can affect the outcome. | - Maintain consistent cell culture practices.- Ensure accurate and consistent timing and concentrations of treatments. |
| Reagent variability: Inconsistent preparation of reagents, especially the degrader stock solution. | - Prepare fresh dilutions of the degrader from a validated stock for each experiment.- Use high-quality, validated reagents from a reliable source.[11] | |
| SOS1 levels are reduced, but downstream signaling is not inhibited | Redundancy in signaling pathways: Other proteins or pathways may compensate for the loss of SOS1 function. | - Investigate the activity of downstream effectors like p-ERK to confirm functional pathway inhibition.[6]- Consider combination treatments with inhibitors of compensatory pathways.[4] |
| Scaffolding function of SOS1: The remaining low levels of SOS1 might be sufficient to maintain some scaffolding function. | - Aim for higher levels of degradation (>90%) to abrogate both catalytic and scaffolding functions.[3] |
Experimental Protocols
General Workflow for a SOS1 Degradation Assay
A typical experiment to assess SOS1 degradation involves cell culture, treatment with the degrader, cell lysis, protein quantification, and analysis by Western blotting.
Caption: General workflow for assessing SOS1 degradation.
Detailed Method for Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method to ensure equal loading.[3]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel. A total of 20-40 µg of protein per lane is typically recommended.[3][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.[3] A loading control antibody (e.g., GAPDH or β-actin) should also be used to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control signal.
SOS1 Signaling Pathway and Point of Intervention
The following diagram illustrates the role of SOS1 in the RAS-MAPK signaling pathway and how SOS1 degraders intervene.
Caption: SOS1 in the RAS-MAPK pathway and its targeted degradation.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on SOS1 degraders. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Examples of SOS1 Degradation in Cancer Cell Lines
| Degrader | Cell Line | Concentration (µM) | Treatment Time (h) | % SOS1 Degradation | Reference |
| P7 | SW620 | 1 | 6 | 64% | [3] |
| P7 | SW620 | 1 | 24 | ~90% | [3] |
| P7 | HCT116 | 1 | 24 | ~92% | [3] |
| BTX-6654 | MIA PaCa-2 | >0.1 | 24 | >85% | [4] |
| BTX-7312 | LoVo | >0.1 | 24 | >85% | [4] |
| SIAIS562055 | NCI-H358 | 1 | 24 | >90% | [6] |
| SIAIS562055 | GP2d | 1 | 24 | >90% | [7] |
Table 2: IC50 Values of SOS1 Degraders in Patient-Derived Organoids (PDOs)
| Compound | PDO Model | IC50 | Reference |
| P7 | CRC PDOs | 5-fold lower than inhibitor | [3] |
| BI3406 (Inhibitor) | CRC PDOs | - | [3] |
References
- 1. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Blocked IP Address | Antibodies.com [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Anti-SOS1 antibody [SOS-01] (GTX79891) | GeneTex [genetex.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. go.zageno.com [go.zageno.com]
Technical Support Center: Addressing Resistance Mechanisms to SOS1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Son of Sevenless 1 (SOS1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding resistance mechanisms encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to SOS1 inhibitor resistance.
Q1: We are observing decreased efficacy of our SOS1 inhibitor over time in our cancer cell line model. What are the potential mechanisms of this acquired resistance?
A1: Acquired resistance to SOS1 inhibitors, particularly when used as monotherapy, can arise from several factors. A primary mechanism is the reactivation of the RAS/MAPK signaling pathway.[1][2][3] This can occur through various alterations, including:
-
Secondary Mutations in KRAS: Specific mutations in the KRAS protein can emerge that render it less dependent on SOS1 for activation or confer resistance to combination therapies. For example, KRAS Y96D and Y96S mutations have been shown to confer resistance to KRAS G12C inhibitors, which are often used in combination with SOS1 inhibitors.
-
Upregulation of Bypass Pathways: Cancer cells can adapt by upregulating parallel signaling pathways to circumvent the SOS1 blockade. This can involve the activation of other receptor tyrosine kinases (RTKs) that signal through alternative effectors to reactivate the MAPK or other pro-survival pathways like PI3K/AKT.[2]
-
Emergence of Drug-Tolerant Persister (DTP) Cells: A subpopulation of cancer cells can enter a quiescent or slow-cycling state, making them less susceptible to the inhibitor. These "persister" cells can survive initial treatment and eventually acquire resistance-conferring mutations, leading to relapse.[4][5]
Troubleshooting Steps:
-
Sequence KRAS: Analyze the KRAS gene in your resistant cell lines to identify any secondary mutations.
-
Assess Pathway Activation: Use techniques like Western blotting to probe for the reactivation of p-ERK and p-AKT, which would indicate bypass pathway activation.
-
Investigate Tumor-Initiating Cells (TICs): Characterize the presence and frequency of TICs or cancer stem cells (CSCs) in your cell population, as these are often enriched in drug-tolerant persisters.[4][5]
Q2: Our SOS1 inhibitor shows variable efficacy across different KRAS-mutant cell lines. What could be the cause of this intrinsic resistance?
A2: Intrinsic resistance to SOS1 inhibitors is often context-dependent and can be influenced by the specific genetic background of the cancer cells.[4][6] Key factors include:
-
Co-occurring Mutations: The presence of mutations in other genes, particularly tumor suppressors, can impact the cellular dependency on the SOS1-RAS axis. For instance, loss-of-function mutations in KEAP1 and STK11 have been associated with intrinsic resistance to KRAS G12C inhibitors, a common combination partner for SOS1 inhibitors.[4][5] Similarly, co-mutations in PIK3CA can render cells insensitive to the combination of SOS1 and MEK inhibitors.
-
SOS2 Expression Levels: SOS2 is a homolog of SOS1 and can compensate for its inhibition, thereby maintaining RAS activation.[4][6] Cell lines with high endogenous levels of SOS2 may be less sensitive to SOS1 inhibition.
-
Adaptive Resistance: Upon treatment with a SOS1 inhibitor, cells can rapidly rewire their signaling networks to counteract the drug's effect. This "adaptive resistance" is often mediated by the relief of negative feedback loops. For example, inhibition of the MAPK pathway can lead to the reactivation of upstream RTKs, which then drive signaling through the remaining SOS1 or SOS2.[4][6][7]
Troubleshooting Steps:
-
Profile Co-mutations: Perform genomic sequencing of your cell lines to identify co-occurring mutations in key genes like KEAP1, STK11, and PIK3CA.
-
Quantify SOS2 Levels: Use qPCR or Western blotting to determine the relative expression levels of SOS1 and SOS2 in your panel of cell lines.
-
Monitor Feedback Activation: Treat cells with the SOS1 inhibitor for a short duration (e.g., 6-24 hours) and analyze the phosphorylation status of various RTKs and downstream effectors like ERK to assess for rapid feedback activation.[1]
Q3: We are considering combination therapies to overcome resistance. What are the most promising combinations with SOS1 inhibitors?
A3: Combination therapy is a leading strategy to enhance the efficacy of SOS1 inhibitors and prevent or overcome resistance.[8] The most explored combinations include:
-
SOS1i + KRAS G12C inhibitors (G12Ci): This is a vertical inhibition strategy. SOS1 inhibitors trap KRAS in its inactive, GDP-bound state, making it a better substrate for covalent G12C inhibitors.[1] This combination leads to a more profound and durable suppression of the RAS-MAPK pathway and can delay the onset of acquired resistance.[1][4]
-
SOS1i + MEK inhibitors (MEKi): This approach also involves vertical inhibition of the MAPK pathway. MEK inhibitors can induce a feedback reactivation of RAS signaling, which can be blunted by co-treatment with a SOS1 inhibitor. This combination has shown synergistic effects in KRAS-mutant cancer models.
-
SOS1i + SHP2 inhibitors: SHP2 is a phosphatase that acts upstream of SOS1.[2] Inhibiting both SHP2 and SOS1 can provide a more complete blockade of RAS activation in response to RTK signaling.
The choice of combination partner may depend on the specific genetic context of the tumor. For example, SOS1 inhibition is more effective in KRAS G12/G13-mutated cells with wild-type PIK3CA.[9]
Signaling Pathways and Experimental Workflows
Diagram 1: The Core SOS1-RAS-MAPK Signaling Pathway
Caption: Canonical SOS1-mediated activation of the RAS/MAPK pathway.
Diagram 2: Adaptive Resistance to MAPK Pathway Inhibition
Caption: Relief of negative feedback leading to adaptive resistance.
Diagram 3: Rationale for SOS1i and KRAS G12Ci Combination Therapy
References
- 1. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. Targeting RAS oncogenesis with SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Technical Support Center: Synthesis of SOS1 Ligand Intermediate-3
This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing SOS1 Ligand intermediate-3, a key component in the development of SOS1 inhibitors and degraders.[1] The information is tailored for researchers, scientists, and professionals in drug development.
Hypothetical Synthesis Route: Suzuki-Miyaura Coupling
For the purpose of this guide, we will focus on a common and versatile reaction used in the synthesis of complex organic molecules: the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction is widely used to form carbon-carbon bonds.[5]
Reaction Scheme:
-
Aryl Halide (Intermediate-1) + Aryl Boronic Acid (Intermediate-2) in the presence of a Palladium Catalyst and a Base yields This compound .
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in Suzuki-Miyaura coupling can stem from several factors.[6] The most common issues include:
-
Catalyst Inactivity: The palladium catalyst may be old or deactivated.
-
Poor Substrate Quality: Impurities in your starting materials (Aryl Halide or Aryl Boronic Acid) can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature are critical for a successful reaction.[7]
-
Side Reactions: Several side reactions can compete with the desired coupling, reducing the yield of your product.[2][3]
Q2: I am observing several spots on my TLC plate besides my product. What are the likely side products?
A2: Common byproducts in Suzuki coupling reactions include:
-
Homocoupling Products: This is where two molecules of the aryl boronic acid or two molecules of the aryl halide couple with each other.[8]
-
Protodeborylation: The boronic acid starting material can be replaced by a hydrogen atom from the solvent or trace water.[3][8]
-
Dehalogenation: The halide on your starting material can be replaced by a hydrogen atom.[3][8]
Q3: How critical is the choice of base and solvent for this reaction?
A3: The base and solvent system is crucial. The base is required to activate the boronic acid for transmetalation.[4] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Common combinations include aqueous bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) with solvents like dioxane, THF, or DMF.[3][6] The optimal combination is often substrate-dependent and may require screening.
Q4: My reaction seems to stall and does not go to completion. What can I do?
A4: Reaction stalling can be due to catalyst deactivation or consumption of one of the reactants. Consider the following:
-
Catalyst Loading: Increasing the catalyst loading might help push the reaction to completion.
-
Ligand Choice: Using a more robust ligand for the palladium catalyst can prevent decomposition. Buchwald ligands are often a good choice for challenging couplings.[9]
-
Temperature: Increasing the reaction temperature may improve the reaction rate, but be cautious as it can also promote side reactions.[7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. | Protocol 1: Use of a Palladium Pre-catalyst. Instead of Pd(PPh3)4, try using a more air-stable pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2). |
| Poor Quality Starting Materials | Purify starting materials (Aryl Halide and Aryl Boronic Acid) by recrystallization or chromatography. | Protocol 2: Recrystallization of Aryl Boronic Acid. Dissolve the crude boronic acid in a minimal amount of a hot solvent (e.g., a mixture of acetone and water). Allow the solution to cool slowly to form crystals. Filter the crystals and wash with a cold solvent. Dry under vacuum. |
| Suboptimal Reaction Conditions | Screen different bases, solvents, and temperatures. | Protocol 3: Reaction Condition Screening. Set up a parallel array of small-scale reactions. Vary one parameter at a time (e.g., use K2CO3, Cs2CO3, and K3PO4 as bases) while keeping other conditions constant. Analyze the yield in each reaction by LC-MS or NMR. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Troubleshooting Step | Experimental Protocol |
| Homocoupling | Degas the reaction mixture thoroughly to remove oxygen. | Protocol 4: Degassing the Reaction Mixture. Before adding the catalyst, bubble argon or nitrogen gas through the reaction mixture for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal. |
| Protodeborylation | Use anhydrous solvents and ensure the base is dry. | Protocol 5: Use of Anhydrous Solvents. Use freshly distilled solvents or purchase anhydrous grade solvents and store them under an inert atmosphere over molecular sieves. |
Data Presentation
Table 1: Effect of Base on the Yield of this compound
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na2CO3 | Dioxane/H2O (4:1) | 90 | 45 |
| 2 | K2CO3 | Dioxane/H2O (4:1) | 90 | 65 |
| 3 | K3PO4 | Dioxane/H2O (4:1) | 90 | 78 |
| 4 | Cs2CO3 | Dioxane/H2O (4:1) | 90 | 85 |
Table 2: Effect of Palladium Catalyst on the Yield of this compound
| Entry | Catalyst (mol %) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5%) | PPh3 | Toluene | 100 | 55 |
| 2 | Pd(OAc)2 (2%) | SPhos | Toluene | 100 | 92 |
| 3 | PdCl2(dppf) (3%) | dppf | DMF | 110 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add the Aryl Halide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and the chosen base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the chosen solvent (10 mL) and degas the mixture.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) to the flask.
-
Heat the reaction mixture to the desired temperature and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Mitigating In Vitro Toxicity of SOS1-Targeting Compounds
Welcome to the technical support center for researchers utilizing SOS1-targeting compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate in vitro toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SOS1-targeting compounds?
SOS1 (Son of Sevenless Homolog 1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state.[1][3] In many cancers, the RAS signaling pathway is hyperactivated due to mutations in RAS itself or upstream components. SOS1 inhibitors are designed to block this activation step, thereby inhibiting downstream signaling pathways like the RAF-MEK-ERK pathway, which is critical for cell proliferation and survival.[1][4]
Q2: Are SOS1 inhibitors expected to be toxic to normal (non-cancerous) cells?
While SOS1 inhibitors are designed to target cancer cells with hyperactive RAS signaling, there is a potential for toxicity in normal cells.[1] The RAS signaling pathway is essential for normal cellular functions, and its complete inhibition could be detrimental.[1] However, some SOS1 inhibitors, like BI-3406, have been reported to be inactive against KRAS wild-type cells, suggesting a therapeutic window.[1] It is crucial to evaluate the toxicity of any SOS1-targeting compound in relevant normal cell lines as a control.
Q3: What are the common SOS1-targeting compounds used in preclinical research?
Several small-molecule inhibitors targeting the SOS1-KRAS interaction have been developed. Two commonly used compounds in in vitro research are BAY-293 and BI-3406.[1][5] More recent developments include proteolysis-targeting chimeras (PROTACs) that induce the degradation of the SOS1 protein.[6]
Q4: Can off-target effects contribute to the observed cytotoxicity?
Yes, off-target effects are a common concern with small-molecule inhibitors and can contribute to cytotoxicity.[7] While potent SOS1 inhibitors have been developed, it is possible they may interact with other proteins, including other kinases or non-kinase targets.[8][7] If you observe toxicity that is inconsistent with the known function of SOS1, it is important to consider and investigate potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with SOS1-targeting compounds.
Issue 1: High levels of cytotoxicity observed in cancer cell lines at expected therapeutic concentrations.
Possible Causes and Solutions:
-
On-target toxicity: The observed cytotoxicity may be a result of effective on-target inhibition of the SOS1-RAS pathway, to which the cancer cell line is highly dependent.
-
Recommendation: Perform a dose-response curve to determine the IC50 value. Compare this with published data for your cell line and compound, if available.
-
-
Off-target toxicity: The compound may be hitting other critical cellular targets.
-
Recommendation: Test the compound in a panel of cell lines with varying dependencies on the RAS pathway. If toxicity is observed across all cell lines, regardless of their RAS status, off-target effects are likely. Consider using a structurally different SOS1 inhibitor to see if the same effect is observed.
-
-
Experimental conditions: Suboptimal cell culture conditions can exacerbate compound toxicity.
-
Recommendation: Ensure cells are healthy and not overly confluent. Optimize cell seeding density and serum concentration. Some compounds may be more toxic in low-serum conditions.
-
Issue 2: Unexpected toxicity in control (non-cancerous) cell lines.
Possible Causes and Solutions:
-
Essential role of SOS1 in normal cell function: While cancer cells may be more dependent on SOS1, it still plays a role in normal cell signaling.
-
Recommendation: Compare the IC50 values between your cancer and normal cell lines to determine the therapeutic window. A large therapeutic window indicates a lower likelihood of toxicity at effective doses.
-
-
Compound solubility and aggregation: Poorly soluble compounds can form aggregates that are non-specifically toxic to cells.
-
Recommendation: Visually inspect your compound stock and working solutions for any precipitation. Use appropriate solvents and ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic.
-
-
Vehicle control toxicity: The vehicle used to dissolve the compound (e.g., DMSO) may be toxic at the concentration used.
-
Recommendation: Always include a vehicle-only control in your experiments to assess the toxicity of the solvent.
-
Issue 3: Inconsistent results or lack of reproducibility.
Possible Causes and Solutions:
-
Cell line integrity: Cell lines can change over time with repeated passaging.
-
Recommendation: Use low-passage cells and regularly authenticate your cell lines.
-
-
Compound stability: The SOS1-targeting compound may be unstable under your experimental conditions.
-
Recommendation: Follow the manufacturer's instructions for storage and handling. Prepare fresh dilutions for each experiment.
-
-
Variability in experimental setup: Minor differences in cell density, incubation time, or reagent preparation can lead to variable results.
-
Recommendation: Standardize your protocols and carefully document all experimental parameters.
-
Data Summary
The following tables summarize key quantitative data for commonly used SOS1 inhibitors.
Table 1: In Vitro Potency of Selected SOS1 Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| BAY-293 | KRAS-SOS1 Interaction | pERK Inhibition | K-562 | 21 | [9][10] |
| Proliferation | K-562 (KRAS WT) | 1090 | [10] | ||
| Proliferation | NCI-H358 (KRAS G12C) | 3480 | [10] | ||
| BI-3406 | RAS-GTP Levels | RAS Pulldown | NCI-H358 (KRAS G12C) | 83-231 | [11] |
| Proliferation | NCI-H358 (KRAS G12C) | ~1000 | [11] | ||
| Compound 21 | Proliferation | CellTiter-Glo | NCI-H358 | 16 | [12] |
| Proliferation | CellTiter-Glo | Mia Paca-2 | 17 | [12] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of SOS1-targeting compounds using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the SOS1-targeting compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing On-Target Activity via Western Blot for pERK
This protocol allows for the assessment of the on-target activity of SOS1 inhibitors by measuring the phosphorylation of ERK, a downstream effector in the RAS pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the SOS1-targeting compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (pERK) and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.
Visualizations
Caption: The SOS1-RAS-MAPK signaling pathway and the point of intervention for SOS1 inhibitors.
Caption: A troubleshooting workflow for addressing high in vitro toxicity of SOS1-targeting compounds.
References
- 1. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Development of Potent SOS1 Inhibitors with Effective Antitumor Activities In Vitro/In Vivo. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
SOS1 Degraders vs. Small Molecule Inhibitors: A Comparative Efficacy Guide
In the landscape of targeted cancer therapy, particularly for KRAS-driven malignancies, the guanine nucleotide exchange factor Son of Sevenless 1 (SOS1) has emerged as a critical therapeutic target. This guide provides a detailed comparison of two prominent strategies to neutralize SOS1: small molecule inhibitors and targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs).
Small molecule inhibitors function by binding to the catalytic domain of SOS1, preventing its interaction with KRAS and thereby inhibiting the exchange of GDP for GTP, a crucial step in activating the RAS signaling pathway.[1][2][3] In contrast, SOS1 degraders are bifunctional molecules that recruit an E3 ubiquitin ligase to the SOS1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This fundamental difference in their mechanism of action underpins the variations in their efficacy, durability of response, and potential to overcome resistance.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro and in vivo efficacy data for representative SOS1 small molecule inhibitors and degraders based on available preclinical data.
Table 1: In Vitro Efficacy Data
| Compound Type | Compound Name | Target | Cell Line(s) | Key Efficacy Metric(s) | Source(s) |
| Small Molecule Inhibitor | BI-3406 | SOS1-KRAS Interaction | Broad range of KRAS-driven cancer cell lines | IC50 of 6 nM | [1] |
| BAY-293 | SOS1-KRAS Interaction | KRAS-mutant cell lines | IC50 of 21 nM | [6] | |
| SOS1 Degrader (PROTAC) | Compound 23 | SOS1 Degradation | MIA PaCa-2, PANC-1, NCI-H358 | Potent SOS1 degradation | [7][8] |
| P7 | SOS1 Degradation | Colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs) | Up to 92% SOS1 degradation; IC50 5 times lower than BI-3406 in CRC PDOs | [4][6] | |
| SIAIS562055 | SOS1 Degradation | KRAS-mutant cancer cells and CML cells | Sustained SOS1 degradation and superior antiproliferative activity compared to small-molecule inhibitors | [9][10] |
Table 2: In Vivo Efficacy Data
| Compound Type | Compound Name | Animal Model | Key Efficacy Outcome(s) | Source(s) |
| Small Molecule Inhibitor | BI-3406 | KRAS-driven xenograft models | Reduced tumor growth, especially in combination with MEK inhibitors | [3][11] |
| BI-3406 | Immunocompetent mouse model of KRAS G12D-driven lung adenocarcinoma | Impaired tumor growth and decreased disease progression | [2] | |
| SOS1 Degrader (PROTAC) | Compound 23 | KRAS G12C mutant xenograft models | Synergistic antitumor activity in combination with AMG510 (KRAS G12C inhibitor) | [7][8] |
| Unnamed Biotheryx Degrader | KRAS-mutant xenograft models | >90% degradation of SOS1 in tumors, leading to significant tumor growth inhibition as a single agent | [12][13] | |
| SIAIS562055 | Mouse xenografts (KRAS-mutant cancers and CML) | Robust antitumor activities | [9][14] |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the central role of SOS1 in the RAS signaling cascade and highlights the distinct mechanisms of small molecule inhibitors and degraders.
Caption: SOS1 signaling pathway and points of intervention.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of a SOS1 small molecule inhibitor and a degrader.
Caption: Comparative experimental workflow diagram.
Experimental Protocols
Western Blot for SOS1 Degradation and Pathway Inhibition
Objective: To determine the extent of SOS1 protein degradation and the effect on downstream signaling (p-ERK levels).
Methodology:
-
Cell Culture and Treatment: Plate KRAS-mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of the SOS1 degrader or small molecule inhibitor for the desired time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SOS1, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. Normalize SOS1 and p-ERK levels to the loading control and total ERK, respectively.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effects of SOS1 inhibitors and degraders.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 inhibitor and degrader. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
Conclusion
Both SOS1 small molecule inhibitors and degraders have demonstrated significant anti-tumor activity in preclinical models of KRAS-driven cancers.[3][12] SOS1 degraders, however, offer several potential advantages. By removing the entire SOS1 protein, they can abrogate both its catalytic and scaffolding functions, potentially leading to a more profound and durable inhibition of the RAS pathway.[4][15] Furthermore, the catalytic nature of PROTACs may allow for efficacy at lower concentrations and could potentially overcome resistance mechanisms associated with inhibitor binding site mutations.[4]
The synergistic effects observed when combining either SOS1 inhibitors or degraders with other targeted agents, such as MEK or KRAS G12C inhibitors, highlight a promising therapeutic strategy for a broad range of KRAS-mutant tumors.[2][7][8] As SOS1-targeted therapies progress through clinical development, a deeper understanding of their respective long-term efficacy and resistance profiles will be crucial in defining their optimal use in the clinic.[16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Biotheryx Presents Preclinical CDK4/6 and SOS1 Protein Degrader Data at AACR 2023 Annual Meeting [prnewswire.com]
- 13. biotheryx.com [biotheryx.com]
- 14. gluetacs.com [gluetacs.com]
- 15. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 17. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
Comparative analysis of different E3 ligase ligands for SOS1 PROTACs
A Comparative Analysis of E3 Ligase Ligands for SOS1 PROTACs
Introduction
The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling.[1][2][3] It primarily activates the RAS family of small GTPases, which in turn initiates the MAPK/ERK signaling cascade.[2][3] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.[2][3] Dysregulation of the RAS/MAPK pathway, often due to mutations in genes like KRAS, is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[4][5][6]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) rather than just inhibiting them.[7][8][9] These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][11][12] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[7][9][13]
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile. While over 600 E3 ligases are known in humans, the majority of PROTAC development has focused on a select few, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11][12][14][15][16] This guide provides a comparative analysis of different E3 ligase ligands used in the development of SOS1 PROTACs, supported by experimental data and detailed methodologies.
Signaling Pathway and Mechanism of Action
To understand the context of SOS1-targeted degradation, it is essential to visualize its role in the RAS/MAPK pathway and the general mechanism of PROTACs.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of E3 Ligase Ligands in SOS1 PROTACs
The development of SOS1 PROTACs has primarily involved the recruitment of CRBN and VHL E3 ligases.[5][6] The choice between these ligases can significantly impact the degradation efficiency, selectivity, and pharmacokinetic properties of the resulting PROTAC.
CRBN-based SOS1 PROTACs: Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[5][10] These ligands are well-characterized and have favorable oral bioavailability.[5][17] A study on SOS1 degraders utilized lenalidomide as the CRBN-recruiting element. One of the most effective compounds from this study, P7, demonstrated potent and specific degradation of SOS1 in colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs).[18]
VHL-based SOS1 PROTACs: VHL ligands are typically derived from a hydroxylated proline motif found in the hypoxia-inducible factor-1α (HIF-1α).[5][12][19] While potent, VHL-based PROTACs can sometimes have less favorable physicochemical properties compared to CRBN-based counterparts.[12] An agonist-based SOS1 PROTAC was developed using a VHL ligand, which effectively induced the degradation of SOS1.[20]
Data Presentation: Performance of SOS1 PROTACs
The following table summarizes the performance of representative SOS1 PROTACs utilizing different E3 ligase ligands. The key metrics are DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[21][22]
| PROTAC ID | Target Ligand Base | E3 Ligase Ligand | Cell Line/Model | DC₅₀ | Dₘₐₓ | Reference |
| P7 | BI-3406 (Inhibitor) | Lenalidomide (CRBN) | HCT116 (CRC) | ~1 µM | ~92% at 48h | [18] |
| 9d | VUBI-1 (Agonist) | VHL Ligand | HCT116 (CRC) | Not Reported | Effective Degradation | [5][20] |
Note: Direct comparison is challenging as experimental conditions and the base SOS1-binding moiety differ. However, the data indicates that both CRBN and VHL can be effectively recruited for SOS1 degradation.
The degrader P7, which recruits CRBN, showed superior activity in inhibiting the growth of CRC patient-derived organoids compared to the parent SOS1 inhibitor BI-3406, highlighting the potential therapeutic advantage of the degradation approach.[5][18]
Experimental Protocols
The evaluation of PROTAC efficacy relies on a series of well-defined biochemical and cellular assays.
Ternary Complex Formation Assay
The formation of a stable ternary complex (SOS1-PROTAC-E3 Ligase) is a prerequisite for efficient protein degradation.[23] Various biophysical techniques can be used to characterize this interaction.
Caption: Workflow for a ternary complex formation assay.
Methodology (Example: AlphaLISA)
-
Reagent Preparation : Recombinant, tagged versions of SOS1 (e.g., GST-tagged) and the E3 ligase complex (e.g., FLAG-tagged CRBN-DDB1) are purified. The PROTAC of interest is solubilized in a suitable solvent like DMSO.[24]
-
Assay Plate Setup : The target protein, E3 ligase, and varying concentrations of the PROTAC are added to the wells of a microplate.[24]
-
Bead Addition : AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) are added. These beads will bind to their respective protein tags.
-
Incubation : The plate is incubated in the dark to allow for ternary complex formation and bead association.
-
Signal Detection : When the ternary complex forms, the donor and acceptor beads are brought into close proximity (<200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a chemiluminescent signal at ~615 nm. The signal is read on a compatible plate reader.
-
Data Analysis : The signal intensity is plotted against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes (SOS1-PROTAC and E3-PROTAC) that prevent ternary complex formation.[22][24][25]
Cellular Degradation Assay (Western Blot)
This assay directly measures the reduction in intracellular levels of the target protein following PROTAC treatment.
Caption: Workflow for a cellular protein degradation assay.
Methodology
-
Cell Seeding : Plate cells (e.g., HCT116) at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment : Treat the cells with a serial dilution of the SOS1 PROTAC for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting : Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for SOS1, followed by a loading control antibody (e.g., GAPDH, β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Calculation : Normalize the SOS1 band intensity to the loading control. Calculate the percentage of remaining SOS1 relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[21][22]
Conclusion
The development of PROTACs targeting SOS1 is a promising strategy for cancers driven by aberrant RAS/MAPK signaling. Both CRBN and VHL have been successfully utilized as E3 ligases to induce the degradation of SOS1, with studies demonstrating high degradation efficacy. CRBN-based ligands, derived from IMiDs, may offer advantages in terms of their well-established profiles and oral bioavailability.[5][17] However, the ultimate effectiveness of a PROTAC is determined by a complex interplay between the target ligand, the E3 ligase ligand, and the linker, which collectively influence the stability and conformation of the ternary complex.
Further research is needed for a direct head-to-head comparison of optimized CRBN- and VHL-based SOS1 PROTACs under identical experimental conditions. The expanding toolbox of E3 ligase ligands beyond CRBN and VHL will undoubtedly provide new avenues for optimizing SOS1 degraders, potentially improving tissue-specific effects and overcoming resistance mechanisms.[11][16][26][27] The rigorous application of the described experimental protocols is crucial for the rational design and advancement of the next generation of SOS1-targeting therapeutics.
References
- 1. rupress.org [rupress.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. revvity.com [revvity.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) | eLife [elifescienceshtbprolorg-s.evpn.library.nenu.edu.cn]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 22. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 23. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. tandfonline.com [tandfonline.com]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. researchgate.net [researchgate.net]
On-Target Activity of SOS1 Ligand Intermediate-3-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Son of Sevenless homolog 1 (SOS1), a key activator of the KRAS signaling pathway. By leveraging intermediate-3-based ligands, these PROTACs offer a promising therapeutic strategy for KRAS-driven cancers. This document outlines the on-target activity of various SOS1 PROTACs, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Comparison of SOS1 PROTACs: Performance and Characteristics
The efficacy of SOS1 PROTACs is influenced by the choice of E3 ligase ligand and the nature of the SOS1 binder. The two most commonly utilized E3 ligases for PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL). Furthermore, the SOS1-binding moiety can be either an inhibitor or an agonist.
VHL-based versus CRBN-based SOS1 PROTACs
The selection of an E3 ligase ligand is a critical determinant of a PROTAC's degradation efficiency and cellular activity.
-
VHL-based PROTACs : These have been shown to induce degradation in a broad range of cell lines.[1] An example is the first-in-class agonist-based SOS1 PROTAC, which utilizes a VHL ligand.[2][3]
-
CRBN-based PROTACs : CRBN is ubiquitously expressed and has been successfully recruited for the degradation of various target proteins.[4] Several potent SOS1 PROTACs, such as SIAIS562055 and P7, employ CRBN ligands.[5][6][7] CRBN-based PROTACs may offer improved oral bioavailability.[7] However, resistance can arise through the downregulation or mutation of CRBN.[7]
Agonist-based versus Inhibitor-based SOS1 PROTACs
The modality of the SOS1-targeting warhead also plays a crucial role in the PROTAC's mechanism and overall efficacy.
-
Inhibitor-based PROTACs : These PROTACs utilize a small molecule inhibitor of SOS1 to recruit it for degradation. This approach has the potential for improved pharmacological properties and binding affinity compared to agonist-based counterparts.[5] Examples include the CRBN-based degrader P7, which is derived from the SOS1 inhibitor BAY-293.[5][7]
-
Agonist-based PROTACs : This novel strategy employs a SOS1 agonist to induce its degradation. The VHL-based degrader, referred to as PROTAC SOS1 degrader-1 or compound 9d, is a prime example. This approach can lead to potent and sustained degradation of SOS1.[2][8][3]
Quantitative Performance Data of SOS1 PROTACs
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of notable SOS1 PROTACs across various cancer cell lines.
| PROTAC Name | E3 Ligase Ligand | SOS1 Binder Type | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC SOS1 degrader-1 (Compound 9d) | VHL | Agonist | NCI-H358 | 98.4 | >90 | [9][10] |
| MIA-PaCa2 | 255 | Not Reported | [10] | |||
| AsPC-1 | 119 | Not Reported | [10] | |||
| SK-LU-1 | 104 | Not Reported | [10] | |||
| SW620 | 125 | Not Reported | [10] | |||
| A549 | 22 | Not Reported | [10] | |||
| SIAIS562055 | CRBN | Inhibitor (BI-3406 analog) | MIA PaCa-2 | Not Reported | Not Reported | [11] |
| NCI-H358 | Not Reported | Not Reported | [11] | |||
| GP2d | Not Reported | Not Reported | [11] | |||
| SW620 | Not Reported | Not Reported | [11] | |||
| P7 | CRBN | Inhibitor (BAY-293 analog) | SW620 | 590 | 92 (at 48h) | [6] |
| HCT116 | 750 | Not Reported | [6] | |||
| SW1417 | 190 | Not Reported | [6] | |||
| Degrader 4 | Not Specified | Not Specified | NCI-H358 | 13 | Not Reported | [12] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a PROTAC to its target protein, SOS1, in a cellular context.[6][10][11][13][14][15][16]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A non-heated control sample should be included.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay. Analyze the levels of soluble SOS1 by Western blotting using a specific anti-SOS1 antibody. The amount of soluble SOS1 at each temperature is quantified and plotted to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Ternary Complex Formation
IP-MS can be employed to provide evidence for the formation of the key ternary complex (SOS1-PROTAC-E3 ligase), which is essential for PROTAC-mediated degradation.[17]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the SOS1 PROTAC or vehicle control for a time that allows for ternary complex formation but precedes significant degradation (e.g., 1-2 hours). Lyse the cells in a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting either SOS1 or the E3 ligase (VHL or CRBN) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Digestion: Elute the protein complexes from the beads. The eluted proteins are then digested into peptides, typically using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of both SOS1 and the E3 ligase in the same immunoprecipitated sample provides strong evidence for the formation of the ternary complex.
Visualizing the Pathways and Processes
SOS1-KRAS Signaling Pathway
Caption: The SOS1-KRAS signaling cascade.
PROTAC Mechanism of Action
Caption: General mechanism of SOS1 degradation by PROTACs.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
IP-MS Experimental Workflow
Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
References
- 1. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing SOS1 Inhibitors in Preclinical Cancer Models
For researchers navigating the complex landscape of RAS-driven cancers, the Son of Sevenless 1 (SOS1) protein has emerged as a critical therapeutic target. SOS1, a guanine nucleotide exchange factor (GEF), plays a pivotal role in activating KRAS, a frequently mutated oncogene. Blocking the SOS1-KRAS interaction presents a promising strategy to thwart tumor growth. This guide provides a side-by-side comparison of three prominent SOS1 inhibitors—BI-3406, BAY-293, and MRTX0902—based on available preclinical data, offering insights into their potency and efficacy.
This comparative analysis summarizes key quantitative data from in vitro and in vivo studies to aid researchers in selecting the appropriate tool compound for their preclinical investigations. Detailed experimental protocols for essential assays are also provided to ensure reproducibility and facilitate further research in this exciting field.
At a Glance: Performance of SOS1 Inhibitors
The following tables summarize the inhibitory activities of BI-3406, BAY-293, and MRTX0902 in various preclinical assays. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibition of SOS1-KRAS Interaction (HTRF Assay)
| Inhibitor | Target | IC50 (nM) | Reference |
| BI-3406 | KRAS G12C/SOS1 | 55 pM | [1] |
| BAY-293 | KRAS G12C/SOS1 | 20 nM | [1] |
| MRTX0902 | SOS1:KRAS | 13.8 - 30.7 nM | [2] |
Table 2: Anti-proliferative Activity in KRAS-Mutant Cancer Cell Lines (3D Cell Culture)
| Inhibitor | Cell Line (KRAS Mutation) | IC50 (nM) | Reference |
| BI-3406 | NCI-H358 (KRAS G12C) | 9 | [3] |
| MIA PaCa-2 (KRAS G12C) | 11 | [3] | |
| LoVo (KRAS G13D) | 220 | [3] | |
| BAY-293 | Calu-1 (KRAS G12C) | 200 | [4] |
| HeLa (KRAS WT) | 410 | [4] |
Table 3: In Vivo Antitumor Efficacy (Xenograft Models)
| Inhibitor | Xenograft Model (KRAS Mutation) | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| BI-3406 | MIA PaCa-2 (KRAS G12C) | 50 mg/kg, twice daily | Significant TGI | [5] |
| SW620 (KRAS G12V) | 50 mg/kg, twice daily | Significant TGI | [5] | |
| MRTX0902 | MIA PaCa-2 (KRAS G12C) | 25 mg/kg, twice daily | 41% | [6] |
| MIA PaCa-2 (KRAS G12C) | 50 mg/kg, twice daily | 53% | [6] |
Understanding the SOS1 Signaling Pathway
SOS1 is a crucial intermediary in the RAS-MAPK signaling cascade, which is a central regulator of cell proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the recruitment of the GRB2-SOS1 complex. SOS1 then facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active state. Activated RAS subsequently triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the regulation of gene expression and cellular responses. In many cancers, mutations in KRAS lock the protein in a constitutively active state, driving uncontrolled cell growth. SOS1 inhibitors disrupt this pathway by preventing the activation of both wild-type and mutant RAS.
Caption: The SOS1-KRAS-MAPK signaling pathway and the point of intervention for SOS1 inhibitors.
Experimental Workflow for Preclinical Evaluation
A typical preclinical workflow to compare SOS1 inhibitors involves a series of in vitro and in vivo experiments to assess their biochemical potency, cellular activity, and antitumor efficacy.
Caption: A standard workflow for the preclinical comparison of SOS1 inhibitors.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay biochemically quantifies the ability of an inhibitor to disrupt the interaction between SOS1 and KRAS.
Materials:
-
Tagged human recombinant KRAS and SOS1 proteins.
-
Anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665).
-
GTP.
-
Assay buffer.
-
384-well low volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Dispense the SOS1 inhibitor compounds at various concentrations into the wells of the 384-well plate.
-
Prepare a mix of GTP and tagged KRAS protein and add it to the wells.
-
Add the tagged SOS1 protein to the wells.
-
Prepare a mix of the HTRF detection reagents (donor and acceptor anti-tag antibodies) and add it to the wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours).
-
Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) using an HTRF plate reader.
-
The HTRF ratio is calculated (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000. A decrease in the HTRF signal indicates inhibition of the SOS1-KRAS interaction.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.[1][7][8]
3D Spheroid Cell Proliferation Assay
This assay assesses the anti-proliferative effect of SOS1 inhibitors in a more physiologically relevant three-dimensional cell culture model.
Materials:
-
KRAS-mutant cancer cell lines.
-
Ultra-low attachment plates (e.g., Aggrewell).
-
Cell culture medium (e.g., RPMI supplemented with 10% FBS).
-
Cell viability reagent (e.g., CellTiter-Glo 3D).
-
Luminometer.
Procedure:
-
Seed cancer cells into ultra-low attachment plates to allow for the formation of spheroids.
-
After spheroid formation (typically 24-48 hours), treat the spheroids with a serial dilution of the SOS1 inhibitor.
-
Incubate the spheroids with the inhibitor for a defined period (e.g., 72 hours), replenishing the media and inhibitor as needed.
-
At the end of the treatment period, add a cell viability reagent to the wells.
-
Incubate as per the manufacturer's instructions to allow for cell lysis and ATP release.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the IC50 value.[9][10][11]
Western Blotting for Phospho-ERK (pERK)
This method is used to determine the on-target effect of SOS1 inhibitors by measuring the phosphorylation status of ERK, a key downstream effector in the RAS-MAPK pathway.
Materials:
-
KRAS-mutant cancer cells.
-
SOS1 inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cancer cells with the SOS1 inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the pERK signal to total ERK and the loading control to determine the extent of pathway inhibition.[4][12][13]
Tumor Xenograft Model
In vivo xenograft models are crucial for evaluating the antitumor efficacy of SOS1 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
KRAS-mutant cancer cell lines.
-
Matrigel (optional).
-
Vehicle and SOS1 inhibitor formulations for oral or intraperitoneal administration.
-
Calipers for tumor measurement.
Procedure:
-
Inject cancer cells, often mixed with Matrigel, subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the SOS1 inhibitor at the determined dose and schedule.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.[5][6]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 8. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 9. biorxiv.org [biorxiv.org]
- 10. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Conserved Pathways in 3D Spheroid Formation of Diverse Cell Types for Translational Application: Enhanced Functional and Antioxidant Capacity [mdpi.com]
- 12. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the therapeutic potential of SOS1 degradation in specific cancer types
A Comparative Guide to the Therapeutic Potential of SOS1 Degraders Versus Inhibitors
The Son of Sevenless 1 (SOS1) protein, a key guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a critical therapeutic target in cancers driven by KRAS mutations. While small-molecule inhibitors of SOS1 have shown promise, a newer modality—targeted protein degradation using proteolysis-targeting chimeras (PROTACs)—is demonstrating superior preclinical efficacy. This guide provides a comparative analysis of SOS1 degraders and inhibitors, summarizing key experimental data and methodologies for researchers in oncology and drug development.
Executive Summary
SOS1 plays a pivotal role in activating RAS, a frequently mutated oncogene in various cancers, including colorectal, lung, and pancreatic cancers.[1][2] Targeting SOS1 offers a pan-KRAS strategy, independent of the specific KRAS mutation.[1] Small-molecule inhibitors block the catalytic activity of SOS1, preventing the exchange of GDP for GTP on RAS and thereby inhibiting its activation.[3] However, the therapeutic efficacy of these inhibitors can be limited by factors such as the need for high and sustained occupancy of the target protein and the potential for feedback mechanisms that reactivate the pathway.
SOS1 degraders, or PROTACs, offer an alternative and potentially more potent mechanism of action. These bifunctional molecules link a SOS1-binding warhead to an E3 ubiquitin ligase ligand, hijacking the cell's natural protein disposal system to induce the degradation of the SOS1 protein.[4] This event-driven catalysis allows a single PROTAC molecule to trigger the degradation of multiple SOS1 proteins, leading to a more profound and sustained inhibition of the RAS-MAPK pathway.[4][5] Preclinical studies have shown that SOS1 degraders exhibit superior anti-proliferative activity, overcome resistance to KRAS inhibitors, and demonstrate robust in vivo anti-tumor efficacy compared to their inhibitor counterparts.[6]
Performance Comparison: SOS1 Degraders vs. Inhibitors
The following tables summarize the preclinical performance of representative SOS1 degraders and inhibitors in various cancer models.
| Table 1: In Vitro Anti-proliferative Activity | ||||
| Compound | Modality | Cancer Type | Cell Line | IC50 (nM) |
| SIAIS562055 | Degrader | Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) | 17[7] |
| P7 | Degrader | Colorectal Cancer | SW620 (KRAS G12V) | IC50 5 times lower than BI-3406[8] |
| Compound 23 | Degrader | Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) | Not specified, but showed significant antiproliferative potency[9] |
| BI-3406 | Inhibitor | Colorectal Cancer | DLD-1 (KRAS G13D) | 36[10] |
| MRTX0902 | Inhibitor | Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) | Potent anti-proliferative effect[11] |
| Table 2: In Vitro SOS1 Degradation | ||||
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| SIAIS562055 | MIA PaCa-2 | 62.5 | >90 | 24 |
| P7 | SW620 | 590 | 87 | 24[12] |
| Compound 23 | MIA PaCa-2 | Not specified | Efficient SOS1 degradation | Not specified[9] |
| Table 3: In Vivo Anti-tumor Efficacy | ||||
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Notes |
| SIAIS562055 | MIA PaCa-2 Xenograft | 30 mg/kg, i.p., daily | 80.7 (monotherapy) | 100% partial regression in combination with a KRAS G12D inhibitor[13] |
| BI-3406 | KRAS-mutant LUAD model | Not specified | Impaired tumor growth comparable to genetic ablation[14] | Synergistic effects with a KRAS G12D inhibitor[14] |
| MRTX0902 | MIA PaCa-2 Xenograft | 25 mg/kg, p.o., BID | 41 | 53% TGI at 50 mg/kg BID[11] |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by SOS1 modulation is the RAS-MAPK pathway. The following diagrams illustrate the mechanism of action of SOS1 inhibitors versus degraders.
Figure 1: Mechanism of SOS1 Inhibition in the RAS-MAPK Pathway.
Figure 2: Mechanism of SOS1 Degradation via PROTAC Technology.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate SOS1-targeting compounds.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 degrader or inhibitor for 72-120 hours.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Western Blotting for SOS1 Degradation
-
Cell Lysis: Treat cells with the SOS1 degrader for the desired time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of SOS1 degradation relative to the vehicle-treated control.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Compound Administration: Administer the SOS1 degrader or inhibitor via the appropriate route (e.g., intraperitoneal or oral gavage) at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blotting or immunohistochemistry).
-
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) percentage.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for validating the therapeutic potential of a novel SOS1 degrader.
Figure 3: Preclinical Validation Workflow for SOS1 Degraders.
Conclusion
The targeted degradation of SOS1 represents a highly promising therapeutic strategy for KRAS-driven cancers. Preclinical data strongly suggest that SOS1 degraders can achieve a more profound and durable inhibition of the RAS-MAPK pathway compared to small-molecule inhibitors, leading to superior anti-tumor activity. Furthermore, the ability of SOS1 degraders to act synergistically with and overcome resistance to direct KRAS inhibitors highlights their potential as a cornerstone of future combination therapies. Further research and clinical development of SOS1-targeting PROTACs are warranted to translate these promising preclinical findings into effective treatments for patients with KRAS-mutant cancers.
References
- 1. verastem.com [verastem.com]
- 2. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 9. MRTX-0902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. opnme.com [opnme.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 14. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
SOS1 Ligand intermediate-3 versus other SOS1 binding fragments
For researchers and professionals in drug discovery, understanding the nuanced differences between various Son of Sevenless 1 (SOS1) binding fragments is critical for advancing the development of novel cancer therapeutics. This guide provides an objective comparison of SOS1 Ligand intermediate-3 and other notable SOS1 binding fragments, supported by available experimental data.
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell proliferation and survival. The hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS, is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This guide will delve into the characteristics of several SOS1 binders, focusing on their mechanism of action and performance in various assays.
Overview of Compared SOS1 Ligands
While "this compound" is primarily recognized as a chemical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and lacks publicly available binding or inhibitory data, this guide will focus on a comparative analysis of well-characterized SOS1 inhibitors. These inhibitors offer a benchmark for understanding the properties desired in potent and selective SOS1-targeting compounds. The comparison will include:
-
BI-3406: A highly potent and selective SOS1 inhibitor that allosterically prevents the interaction between SOS1 and KRAS.
-
MRTX0902: A potent and selective SOS1 inhibitor designed to be used in combination with KRAS G12C inhibitors.
-
BAY-293: A valuable chemical probe that blocks the SOS1-KRAS interaction.
Quantitative Performance Data
The following tables summarize the available quantitative data for the selected SOS1 inhibitors, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of SOS1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) |
| BI-3406 | SOS1-KRAS Interaction | SOS1 | 6[1][2] | - |
| MRTX0902 | SOS1-KRAS Interaction | SOS1 | 46[3] | 2.2[4] |
| BAY-293 | KRAS-SOS1 Interaction | SOS1 | 21[5][6] | 36[5] |
Table 2: Cellular Activity of SOS1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| BI-3406 | NCI-H358 (KRAS G12C) | pERK Inhibition | 83-231[7] |
| A549 (KRAS G12S) | pERK Inhibition | 83-231[7] | |
| KRAS G12/G13 mutants | 3D Proliferation | 9-220[7] | |
| MRTX0902 | MKN1 | Cell Proliferation | 29[3] |
| BAY-293 | K-562 (WT KRAS) | Cell Proliferation | 1090 ± 170[6] |
| NCI-H358 (KRAS G12C) | Cell Proliferation | 3480 ± 100[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental setups used to characterize these compounds, the following diagrams are provided.
Detailed Experimental Protocols
A comprehensive understanding of the data requires insight into the methodologies used. Below are detailed protocols for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules.
-
Immobilization: Recombinant human SOS1 protein is immobilized on a sensor chip (e.g., a Biacore CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the SOS1 binding fragment (analyte) in a suitable running buffer are injected over the sensor surface.
-
Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time to generate sensorgrams.
-
Data Analysis: The association and dissociation rates are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).
Homogeneous Time-Resolved Fluorescence (HTRF) for SOS1-KRAS Interaction
HTRF is a proximity-based assay used to measure the interaction between two molecules.
-
Reagent Preparation: Recombinant tagged SOS1 (e.g., GST-tagged) and tagged KRAS (e.g., His-tagged) are prepared along with fluorescently labeled antibodies specific for each tag (e.g., anti-GST-Europium cryptate and anti-His-d2).
-
Assay Reaction: The tagged proteins, labeled antibodies, and the test compound are incubated together in a microplate.
-
Signal Detection: In the absence of an inhibitor, the binding of SOS1 to KRAS brings the donor (Europium cryptate) and acceptor (d2) fluorophores into close proximity, resulting in a FRET signal upon excitation.
-
Data Analysis: The HTRF signal is measured, and a decrease in the signal in the presence of the test compound indicates inhibition of the SOS1-KRAS interaction. The IC50 value is calculated from a dose-response curve.
Cellular pERK Western Blot
This assay measures the inhibition of the downstream MAPK signaling pathway in cells.
-
Cell Culture and Treatment: Cancer cell lines with a known KRAS mutation (e.g., NCI-H358) are cultured and then treated with various concentrations of the SOS1 inhibitor for a specified time.
-
Cell Lysis: The cells are washed and then lysed to extract total protein.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Signal Quantification: The protein bands are visualized and quantified. The ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells.
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the SOS1 inhibitor.
-
Incubation: The plates are incubated for a period of time (typically 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read, and the IC50 value for cell proliferation is determined from the dose-response curve.
Conclusion
While "this compound" serves as a valuable tool for the development of SOS1-targeting PROTACs, a direct comparison of its binding and inhibitory properties with established SOS1 inhibitors is not possible due to the lack of available data. However, the detailed analysis of potent inhibitors like BI-3406, MRTX0902, and BAY-293 provides a strong framework for evaluating novel SOS1-targeting compounds. The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of oncology drug discovery, aiding in the design and characterization of the next generation of RAS-pathway inhibitors.
References
Comparative Analysis of SOS1 Degrader Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of recently developed SOS1 degraders. The information is compiled from published studies and presented to facilitate informed decisions in the selection and development of targeted protein degraders.
This guide summarizes quantitative proteomics data to compare the selectivity of several prominent SOS1 degraders: P7, SIAIS562055, BTX-6654, and BTX-7312. Detailed experimental methodologies for key assays are provided to support the reproducibility of the cited findings. Additionally, signaling pathway and experimental workflow diagrams are included to visualize the complex biological processes and laboratory procedures involved in the study of these compounds.
Data Presentation: Cross-Reactivity of SOS1 Degraders
The following table summarizes the off-target effects of various SOS1 degraders as determined by global proteomics analysis in different cancer cell lines. The data highlights the selectivity of these compounds, a critical parameter in the development of safe and effective therapeutics.
| Degrader | Cell Line | Concentration and Time | Off-Target Proteins Identified | Reference |
| P7 | SW620 | 1 µM for 24 hours | SOS1 was among the most degraded proteins. No degradation of known cereblon-binding proteins (GSPT1, IKZF1/3) was observed. | [1] |
| SIAIS562055 | MIA PaCa-2 | 1 µM for 16 hours | Significant degradation of SOS1 was observed. GSPT1 and IKZF1/3 were not detected as degraded. | [2] |
| BTX-6654 | LoVo | 200 nM for 6 hours | SOS1 was the most significantly downregulated protein with minimal effects on other proteins. | |
| BTX-7312 | LoVo | 200 nM for 6 hours | SOS1 was the most significantly downregulated protein. NIPSNAP3A and PCBD1 were also identified as downregulated. | |
| ZZ151 | Not specified in abstracts | Not specified in abstracts | Described as "highly selective," but quantitative proteomics data on off-targets was not available in the reviewed literature. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the cross-reactivity studies of SOS1 degraders are provided below. These protocols are essential for understanding and potentially replicating the presented data.
Quantitative Proteomics by Mass Spectrometry
This method is used to identify and quantify the abundance of thousands of proteins in a cell lysate, providing a global view of a degrader's selectivity.
-
Cell Lysis and Protein Extraction:
-
Treat cultured cancer cells (e.g., SW620, MIA PaCa-2, LoVo) with the SOS1 degrader or vehicle control (DMSO) at the desired concentration and for the specified duration.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors to prevent protein degradation.
-
Sonicate or mechanically disrupt the cells to ensure complete lysis and solubilization of proteins.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the proteome.
-
-
Protein Digestion:
-
Quantify the protein concentration in the lysate using a standard assay (e.g., BCA assay).
-
Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into smaller peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt and concentrate the resulting peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 spin columns).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by inference, the proteins present in the sample.
-
Quantify the relative abundance of each protein between the degrader-treated and control samples. Label-free quantification or isotopic labeling methods can be used.
-
Identify proteins that are significantly downregulated in the degrader-treated sample as potential off-targets.
-
Western Blotting
Western blotting is a targeted approach used to confirm the degradation of specific proteins of interest, including SOS1 and potential off-targets identified by proteomics.
-
Sample Preparation:
-
Prepare cell lysates as described in the quantitative proteomics protocol.
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in a loading buffer containing SDS and a reducing agent.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-SOS1, anti-GAPDH as a loading control).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the light signal on X-ray film or with a digital imager to visualize the protein bands.
-
Quantify the band intensity to determine the relative abundance of the protein.
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental concepts.
Caption: SOS1 Signaling Pathway leading to KRAS activation.
Caption: Workflow for assessing SOS1 degrader cross-reactivity.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of SOS1 Degradation: A Comparative Guide to Tumor Regression Strategies
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for KRAS, has emerged as a compelling target in oncology. Its role in activating the RAS-MAPK signaling pathway makes it a pivotal node in the proliferation of many cancer types, particularly those with KRAS mutations. This guide provides a comparative analysis of emerging therapeutic strategies focused on SOS1, specifically comparing the efficacy of targeted SOS1 degradation using Proteolysis Targeting Chimeras (PROTACs) against small molecule inhibition. We present supporting in vivo experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison: SOS1 Degraders vs. Inhibitors
The following tables summarize the in vivo performance of various SOS1-targeted compounds from recent preclinical studies.
| Compound | Type | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Source |
| SIAIS562055 | PROTAC Degrader | MIA PaCa-2 (KRAS G12C Pancreatic Cancer) Xenograft | 20 mg/kg/day, i.p. | 45.9% TGI | [1] |
| MIA PaCa-2 (KRAS G12C Pancreatic Cancer) Xenograft | 40 mg/kg/day, i.p. | 81.3% TGI | [1] | ||
| GP2d (KRAS G12D) Xenograft | 30 mg/kg, monotherapy | 80.7% TGI | [2] | ||
| BI-3406 | Small Molecule Inhibitor | MIA PaCa-2 (KRAS G12C Pancreatic Cancer) Xenograft | 50 mg/kg, twice daily, oral | 62.0% TGI | [1] |
| Various KRAS-mutant xenografts | 50 mg/kg, twice daily | Significant TGI | [3] | ||
| BTX-B01 | PROTAC Degrader | MIA PaCa-2 (KRAS G12C) Xenograft | Not specified | Significant TGI | [4] |
| NCI-H358 (KRAS G12C) Xenograft | Not specified | Significant TGI | [4] |
| Combination Therapy | Cancer Model | Dosing Regimen | Outcome | Source |
| SIAIS562055 + MRTX849 (KRAS G12C inhibitor) | MIA PaCa-2 (KRAS G12C) Xenograft | Not specified | 110.1% TGI, 100% Partial Regression | [2] |
| SIAIS562055 + MRTX1133 (KRAS G12D inhibitor) | GP2d (KRAS G12D) Xenograft | Not specified | 100% Partial Regression | [2] |
| BI-3406 + Trametinib (MEK inhibitor) | MIA PaCa-2 Xenograft | BI-3406: 50 mg/kg, twice daily; Trametinib: 0.125 mg/kg | Tumor regression | [5] |
| BTX-B01 + AMG510 (KRAS G12C inhibitor) | Not specified | Not specified | Greater TGI than monotherapy | [4] |
| BTX-B01 + Trametinib (MEK inhibitor) | Not specified | Not specified | Greater TGI than monotherapy | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: SOS1-Mediated KRAS Activation Pathway and Points of Therapeutic Intervention.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Detailed Experimental Protocols
Western Blot for SOS1 Degradation
This protocol is essential for confirming the mechanism of action of SOS1 degraders.
-
Cell Lysis:
-
Harvest cultured cells or homogenized tumor tissue and wash with ice-cold PBS.
-
Lyse the cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SOS1 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C. Recommended dilutions are typically between 1:500 and 1:2000.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the SOS1 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
-
In Vivo Xenograft Tumor Model
This model is the gold standard for evaluating the anti-tumor efficacy of novel cancer therapeutics.
-
Cell Culture and Implantation:
-
Culture human cancer cell lines with relevant KRAS mutations (e.g., MIA PaCa-2 for KRAS G12C or NCI-H358 for KRAS G12C) under standard conditions.[8][9]
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice, 6-8 weeks old).[10][11]
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment cohorts (vehicle control, SOS1 degrader, SOS1 inhibitor, combination therapy).[1]
-
Administer the compounds according to the specified dosing regimen (e.g., daily intraperitoneal injection for SIAIS562055, twice-daily oral gavage for BI-3406).[1][5]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (typically 3-4 weeks), euthanize the mice.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for biochemical analysis (e.g., Western blot) or fix them in formalin for histological examination (e.g., IHC).
-
Patient-Derived Organoid (PDO) Culture and Drug Testing
PDOs offer a more clinically relevant ex vivo model for assessing drug efficacy.
-
Organoid Establishment:
-
Obtain fresh tumor tissue from colorectal cancer patients under sterile conditions.[12][13]
-
Mechanically and enzymatically digest the tissue to obtain a single-cell suspension.
-
Embed the cells in a basement membrane extract (e.g., Matrigel) and culture them in a specialized organoid growth medium.[12]
-
-
Drug Treatment and Viability Assay:
-
Once organoids have formed, dissociate them into smaller fragments and plate them in a multi-well format.
-
Treat the organoids with a dilution series of the SOS1 degrader or inhibitor.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Calculate the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%.
-
Pharmacokinetic (PK) Analysis
PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which informs dosing schedules.
-
In Vivo Dosing and Sampling:
-
Administer a single dose of the PROTAC or small molecule to a cohort of animals (typically mice or rats) via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).[][15]
-
Collect blood samples at multiple time points post-administration.
-
Process the blood to separate plasma.
-
-
Bioanalysis:
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each sample using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Parameter Calculation:
-
Plot the plasma concentration of the drug over time.
-
Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[] These parameters help to determine the drug's bioavailability and clearance rate.
-
References
- 1. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. biotheryx.com [biotheryx.com]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-SOS1 Antibody (A14419) | Antibodies.com [antibodies.com]
- 7. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. Cell line-derived Xenograft (CDX) Mouse Models - Oncology CRO - InnoSer [innoserlaboratories.com]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for SOS1 Ligand Intermediate-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SOS1 Ligand intermediate-3, a binder used in the synthesis of SOS1 PROTACs. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on established best practices for handling potentially hazardous research chemicals.
Disclaimer: The following procedures are a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the supplier-provided Certificate of Analysis or Safety Data Sheet for specific handling and disposal instructions. All local, state, and federal regulations for hazardous waste disposal must be followed.
Immediate Safety and Handling Precautions
Before disposal, ensure that all handling of this compound is performed with appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat, with additional protective clothing if a splash risk exists.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.
In case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of neat (undiluted) this compound and contaminated materials.
Experimental Protocol: Chemical Waste Disposal
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "this compound and related waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal of Neat Compound:
-
Carefully transfer any remaining solid or liquid this compound into the designated hazardous waste container.
-
Use a chemical-resistant spatula or pipette for the transfer. Avoid generating dust if the compound is a solid.
-
-
Decontamination of Labware:
-
Rinse all glassware and equipment that came into contact with the compound three times with a suitable organic solvent (e.g., ethanol or acetone), as solubility allows.
-
Collect all rinsate in the designated hazardous waste container.
-
After rinsing, the glassware can typically be washed according to standard laboratory procedures.
-
-
Disposal of Contaminated Materials:
-
Place all contaminated disposable items, including gloves, pipette tips, weighing paper, and absorbent pads, into the same designated solid hazardous waste container.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
-
Final Disposal:
-
Arrange for pickup and disposal of the hazardous waste container through your institution's EHS department. All disposal must be conducted at an approved waste disposal plant.[1]
-
Data Presentation: Physicochemical and Safety Properties
As specific experimental data for this intermediate is limited, the following table summarizes known information and highlights critical data points that should be obtained from the supplier's official documentation.
| Property | Value | Source / Note |
| Chemical Name | This compound | MedchemExpress |
| Catalog Number | HY-161452 | MedchemExpress |
| Molecular Formula | C₂₄H₂₇F₃N₄O₂ | MedchemExpress[2] |
| Molecular Weight | 460.49 g/mol | MedchemExpress[2] |
| Physical State | Solid (Assumed) | Based on typical small molecule intermediates. Confirm with Certificate of Analysis. |
| Solubility | Data not publicly available | Should be listed on the product's Data Sheet.[2] |
| Toxicity Data (LD₅₀) | Data not publicly available | Treat as a potentially toxic substance. |
| Hazard Classifications | Data not publicly available | Assume hazardous. Check supplier SDS for GHS classifications. |
| Storage Conditions | Store under recommended conditions in the Certificate of Analysis. | MedchemExpress[2] |
Mandatory Visualization: SOS1 Signaling Pathway
SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating the small GTPase RAS. This activation is a key upstream event in the canonical MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. The diagram below illustrates this pathway.
Caption: The SOS1-mediated RAS/ERK signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
